1,2,3,4,5-Pentathiepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32711-17-4 |
|---|---|
Molecular Formula |
C2H2S5 |
Molecular Weight |
186.4 g/mol |
IUPAC Name |
pentathiepine |
InChI |
InChI=1S/C2H2S5/c1-2-4-6-7-5-3-1/h1-2H |
InChI Key |
BRCAXRYKWZIFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSSSSS1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel 1,2,3,4,5-Pentathiepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 1,2,3,4,5-pentathiepine derivatives, a class of sulfur-rich heterocyclic compounds with significant therapeutic potential. The unique seven-membered ring containing a five-sulfur chain endows these molecules with distinct chemical properties and a range of biological activities, including potent anticancer and neuroprotective effects. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the mechanisms of action that are currently understood.
Core Synthetic Strategies
The synthesis of the this compound ring system can be achieved through several strategic approaches, primarily involving the introduction of a polysulfide chain to a suitable organic scaffold. The most prominent methods include the direct sulfurization of electron-rich heterocycles, molybdenum-mediated ring-closure reactions, and the reaction of dithiols with sulfur transfer reagents.
One-Pot Synthesis of Fused Pentathiepines from Nucleophilic Heterocycles
A straightforward and efficient one-pot method involves the reaction of nucleophilic heterocycles, such as pyrroles and thiophenes, with disulfur dichloride (S₂Cl₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This approach leads to the formation of pentathiepine rings fused to the parent heterocycle.
-
A solution of disulfur dichloride (2.2 mmol) in chloroform (10 mL) is added dropwise to a stirred solution of DABCO (2.2 mmol) in chloroform (10 mL) at room temperature.
-
The reaction mixture is stirred for 15 minutes.
-
A solution of the nucleophilic heterocycle (e.g., N-methylpyrrole, 1.0 mmol) in chloroform (5 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for a specified time (typically 1-24 hours), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired fused pentathiepine derivative.
Molybdenum-Mediated Synthesis of Indolizine-Derived Pentathiepines
A two-step synthetic route has been developed for the preparation of 1,2,3,4,5-pentathiepino[6,7-a]indolizines. This method involves an initial Sonogashira cross-coupling reaction followed by a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex.[3]
Step 1: Sonogashira Cross-Coupling
-
To a solution of a substituted 2-halopyridine (1.0 equiv.) in degassed DMF are added Pd(OAc)₂ (5 mol%), CuI (10 mol%), and NEt₃ (10 equiv.).
-
3,3-diethoxy-1-propyne (1.2 equiv.) is added, and the mixture is stirred at 50°C under a nitrogen atmosphere for 48 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the corresponding 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative.
Step 2: Molybdenum-Mediated Ring Closure
-
To a solution of the 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative (1.0 equiv.) in DMF are added (NEt₄)₂[MoO(S₄)₂] (0.5 equiv.) and elemental sulfur (S₈, 1.0 equiv.).
-
The mixture is stirred at 50°C in the air for 48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final 1,2,3,4,5-pentathiepino[6,7-a]indolizine product.
Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of representative this compound derivatives.
Table 1: Synthesis Yields of Selected Pentathiepine Derivatives
| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |
| 6,7-Dichloro-5,8-dihydro-5,8-dimethyl-5,8-diazacyclopenta[f][1][2][4][5][6]pentathiepine | N-Methylpyrrole | One-Pot S₂Cl₂/DABCO | 55 | [1] |
| 6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 43 | [3] |
| 9-Bromo-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 5-Bromo-2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 68 | [3] |
| 9-Nitro-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)-5-nitropyridine | Molybdenum-Mediated | 25 | [3] |
Table 2: Spectroscopic Data for a Representative Pentathiepine Derivative (6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine)[3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 7.98 (d, 1H), 7.21 (d, 1H), 6.75 (t, 1H), 6.55 (s, 1H), 4.25 (q, 2H), 1.55 (t, 3H) |
| ¹³C NMR (CDCl₃) | 145.2, 131.8, 125.4, 118.9, 115.6, 112.3, 110.1, 108.7, 65.9, 14.8 |
Table 3: In Vitro Cytotoxicity of Novel Pentathiepine Derivatives[4][6]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pentathiepin 1 | A2780 (Ovarian) | 0.45 | [4] |
| Pentathiepin 2 | HAP-1 (Leukemia) | 0.87 | [4] |
| Pentathiepin 3 | Siso (Cervical) | 0.23 | [4] |
| Pentathiepin 5 | PANC-1 (Pancreatic) | 0.31 | [4] |
| Indolizine-based PTE | HCT116 (Colon) | 0.15 | [7] |
Mechanism of Action: Anticancer Activity
Recent studies have elucidated the anticancer mechanism of action for several pentathiepine derivatives. A key mode of action involves the induction of oxidative stress within cancer cells.[4][6][7] This is primarily achieved through the inhibition of the antioxidant enzyme glutathione peroxidase 1 (GPx1) and the generation of reactive oxygen species (ROS).[4][7] The resulting cellular redox imbalance leads to DNA damage and the initiation of apoptosis, a programmed cell death pathway.
Signaling Pathway of Pentathiepine-Induced Apoptosis
Conclusion
The synthetic methodologies outlined in this guide provide robust and versatile routes to a variety of novel this compound derivatives. The accumulating evidence of their potent biological activities, particularly their anticancer effects, underscores the importance of this class of compounds in modern drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pentathiepine derivatives hold significant promise for the development of new therapeutic agents.
References
- 1. Direct synthesis of fused 1,2,3,4,5-pentathiepins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Natural Pentathiepines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of natural pentathiepines. These unique sulfur-containing heterocyclic compounds, first identified in marine organisms, have garnered significant interest within the scientific community due to their potent and diverse biological activities. This document outlines the key experimental protocols for their isolation, summarizes their biological effects with quantitative data, and visually represents the established workflows and signaling pathways.
Introduction to Natural Pentathiepines
Pentathiepines are characterized by a seven-membered ring containing a disulfide bond and a chain of three sulfur atoms. The first natural pentathiepine, varacin, was isolated from the marine ascidian Lissoclinum vareau in 1993. Since then, a number of related compounds, including the lissoclinotoxins, have been discovered from marine sources. These molecules exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. Their unique chemical structure and significant bioactivity make them promising lead compounds for drug discovery and development.
Discovery and Isolation of Varacin from Lissoclinum vareau
The seminal work by Ford and Davidson detailed the first successful isolation of a natural pentathiepine. The following protocol is based on their published methodology.
Experimental Protocol: Isolation of Varacin
Source Material: Marine ascidian Lissoclinum vareau.
Extraction:
-
The collected specimens of Lissoclinum vareau are frozen immediately after collection to preserve the chemical integrity of the metabolites.
-
The frozen tunicates are then lyophilized (freeze-dried) to remove water.
-
The dried material is exhaustively extracted with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.
Purification:
-
The crude extract is subjected to solvent partitioning between CH₂Cl₂ and water. The organic layer, containing the less polar compounds including varacin, is retained.
-
The CH₂Cl₂-soluble fraction is then subjected to flash column chromatography on silica gel. A solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is used for elution.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound. Fractions containing the desired compound are pooled.
-
Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase is a gradient of acetonitrile in water.
-
The purity of the isolated varacin is confirmed by analytical HPLC and spectroscopic methods.
Characterization: The structure of the isolated varacin is elucidated using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores present in the molecule.
Quantitative Data for Varacin
| Parameter | Value | Source Organism | Reference |
| Yield | ~0.001% of wet weight | Lissoclinum vareau | [1] |
| Cytotoxicity (IC₅₀) | 10 ng/mL | HCT-116 (Human Colon Carcinoma) | [1] |
| Antifungal Activity | 5 µ g/disk (Zone of inhibition: 15 mm) | Candida albicans | [1] |
Other Natural Pentathiepines
Following the discovery of varacin, other related pentathiepines have been isolated from marine organisms.
Lissoclinotoxin F
Lissoclinotoxin F is another notable natural pentathiepine.
| Parameter | Value | Source Organism | Reference |
| Antibacterial Activity (MIC) | 2.6 µM | Mycobacterium tuberculosis | [2] |
| Selectivity Index (SI) | 19 (in HEK293 cells) | Not Applicable | [2] |
Biological Activity and Mechanism of Action
Natural pentathiepines exert their biological effects through a multi-faceted mechanism of action, primarily centered on the induction of cellular oxidative stress.
Key Biological Activities
-
Anticancer Activity: Pentathiepines exhibit potent cytotoxicity against a range of cancer cell lines. This activity is attributed to their ability to induce apoptosis (programmed cell death).
-
Antifungal Activity: As demonstrated with varacin, these compounds can effectively inhibit the growth of pathogenic fungi like Candida albicans.
-
Antibacterial Activity: Certain pentathiepines, such as lissoclinotoxin F, have shown promising activity against bacteria, including the causative agent of tuberculosis.
Mechanism of Action
The biological activity of pentathiepines is intrinsically linked to their unique polysulfide core. The proposed mechanism involves the following key steps:
-
Induction of Reactive Oxygen Species (ROS): Pentathiepines can react with intracellular thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.
-
Inhibition of Glutathione Peroxidase 1 (GPx1): These compounds have been shown to inhibit the antioxidant enzyme GPx1, further contributing to the accumulation of ROS and a state of oxidative stress.
-
Disruption of Cellular Redox Balance: The increased levels of ROS disrupt the delicate redox balance within the cell, leading to damage of cellular components like DNA, proteins, and lipids.
-
Induction of Apoptosis: The overwhelming oxidative stress triggers downstream signaling pathways that ultimately lead to the activation of caspases and the execution of apoptosis.
Visualizations
Experimental Workflow for the Isolation of Varacin
References
Spectroscopic Characterization of 1,2,3,4,5-Pentathiepins: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4,5-pentathiepine ring system, a unique seven-membered heterocycle containing a five-sulfur chain, is a recurring motif in various cytotoxic marine natural products, such as varacin. Its remarkable chemical stability and significant biological activity have garnered considerable interest in the scientific community. A thorough spectroscopic characterization is paramount for the unambiguous identification, structural elucidation, and purity assessment of these sulfur-rich compounds. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize pentathiepine derivatives, complete with representative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.
General Synthesis of Fused Pentathiepins
The synthesis of a stable pentathiepine typically involves the creation of a fused aromatic system, such as a benzopentathiepin. A common synthetic strategy involves the reaction of a suitable aromatic precursor with a sulfurating agent.
Experimental Protocol: Synthesis
A representative protocol for the synthesis of a benzopentathiepin derivative involves the treatment of an appropriate aromatic dithiol or a related precursor with a sulfur transfer reagent. For instance, reacting an ortho-disubstituted aromatic compound with elemental sulfur or sulfur monochloride in the presence of a base is a frequently employed method.
Materials:
-
Aromatic precursor (e.g., 2,3-disubstituted benzene derivative)
-
Sulfur transfer reagent (e.g., S₂Cl₂, elemental sulfur)
-
Base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine)
-
Anhydrous organic solvent (e.g., chloroform, toluene)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
The aromatic precursor is dissolved in an anhydrous organic solvent under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
The base is added to the solution.
-
The sulfur transfer reagent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a dilute acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired fused pentathiepine.
Figure 1: General workflow for the synthesis of fused pentathiepins.
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for the complete structural elucidation of pentathiepine derivatives. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).
Figure 2: Logical relationships in the spectroscopic characterization of pentathiepines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of pentathiepine derivatives. Both ¹H and ¹³C NMR are crucial. The pentathiepine ring itself lacks protons, so NMR data primarily provides information on the fused aromatic or heterocyclic system.
A key feature of pentathiepins is the conformational flexibility of the seven-membered ring, which can lead to complex NMR spectra. The pentathiepine ring can undergo a chair-to-chair interconversion, which may be slow on the NMR timescale at room temperature. This can result in the broadening of signals for protons on substituents adjacent to the pentathiepine ring.[1] Variable temperature (VT) NMR studies are often employed to study this dynamic behavior.[1]
2.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pentathiepine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for derivatives fused to aromatic rings).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to ~200 ppm.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Reference the spectra to the residual solvent peak. Integrate ¹H NMR signals and report chemical shifts (δ) in ppm and coupling constants (J) in Hz.
2.1.2. Representative NMR Data
The following table summarizes representative, generalized chemical shift ranges for a benzopentathiepin system. Actual values will vary significantly based on substitution.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic Protons | 7.0 - 8.5 | The specific shifts and coupling patterns depend on the substitution pattern of the benzene ring. |
| ¹H | Benzylic Protons (adjacent to S) | 3.5 - 5.0 | Often appear as complex or broadened multiplets at room temperature due to slow ring-flipping of the pentathiepine ring.[1] |
| ¹³C | Aromatic C-S | 130 - 150 | Carbons directly attached to the sulfur atoms of the pentathiepine ring. |
| ¹³C | Other Aromatic C | 120 - 140 | Standard aromatic region, dependent on substituents. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems. The fused aromatic portion of a pentathiepine derivative is the primary chromophore.
2.2.1. Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pentathiepine derivative in a UV-transparent solvent (e.g., methanol, acetonitrile, or tetrahydrofuran) in a quartz cuvette. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Scan the sample from approximately 200 to 800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
2.2.2. Representative UV-Vis Data
Fused pentathiepins typically exhibit multiple absorption bands characteristic of their aromatic systems.
| Parameter | Typical Value | Assignment |
| λₘₐₓ 1 | ~250-280 nm | π → π* transition of the aromatic ring. |
| λₘₐₓ 2 | ~300-350 nm | Lower energy π → π* transition, often influenced by the sulfur atoms. |
| ε (M⁻¹cm⁻¹) | 10,000 - 50,000 | Typical for allowed π → π* transitions. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify functional groups and to characterize the skeletal vibrations of the molecule. The S-S stretching vibrations of the pentathiepine ring are a key feature, though they are often weak in the IR spectrum. Raman spectroscopy can be a more effective tool for observing these S-S bonds.
2.3.1. Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride).
-
Place a drop of this solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plate in the sample holder and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
2.3.2. Representative Vibrational Spectroscopy Data
| Technique | Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| IR | 3000 - 3100 | Aromatic C-H stretch |
| IR | 1450 - 1600 | Aromatic C=C ring stretches |
| IR / Raman | 400 - 550 | S-S stretches (often weak in IR, stronger in Raman) |
| IR | 650 - 900 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the pentathiepine compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
2.4.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/dichloromethane mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is preferred to obtain accurate mass measurements for elemental formula determination.
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode. Key parameters to set include capillary voltage, source temperature, and gas flows.
-
Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
Use the accurate mass to calculate the elemental formula.
-
Analyze the major fragment ions to deduce fragmentation pathways.
-
2.4.2. Representative Mass Spectrometry Data
The fragmentation of pentathiepines can be complex. Common fragmentation pathways involve the loss of sulfur atoms.
| Parameter | Observation | Interpretation |
| Molecular Ion | [M]⁺˙ or [M+H]⁺ | Confirms the molecular weight of the compound. The isotopic pattern due to the presence of five sulfur atoms (³⁴S isotope) will be characteristic. |
| Fragmentation | [M - S]⁺, [M - S₂]⁺, etc. | Sequential loss of sulfur atoms is a common fragmentation pathway for polysulfides. |
| Fragmentation | Loss of side chains | Fragmentation of substituents on the fused aromatic ring. |
Conclusion
The comprehensive characterization of this compound derivatives relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular formula, UV-Vis spectroscopy probes the electronic properties, and vibrational spectroscopy identifies key functional groups and skeletal features. The dynamic nature of the pentathiepine ring often requires advanced techniques like variable temperature NMR for a full understanding. The protocols and representative data presented in this guide serve as a foundational resource for researchers working with this fascinating and biologically important class of sulfur-containing heterocycles.
References
An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4,5-Pentathiepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,5-Pentathiepines (PTEs) are a unique class of seven-membered heterocyclic compounds characterized by a disulfide bond and a chain of three sulfur atoms. This sulfur-rich scaffold has garnered significant attention in the scientific community, particularly for its potent biological activities.[1][2] First synthesized in 1971, the natural occurrence of pentathiepine derivatives, such as varacin isolated from marine ascidians, spurred intensive research into their potential as therapeutic agents.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of the parent 1,2,3,4,5-pentathiepine, alongside detailed experimental protocols and insights into its mechanism of action, with a focus on its relevance to drug development.
Physicochemical Properties
Quantitative data for the unsubstituted this compound is not extensively reported in the literature, with most studies focusing on more stable, substituted derivatives. The inherent reactivity of the polysulfide chain contributes to challenges in its isolation and characterization in a pure form. The data presented below is a compilation of available information and estimations based on related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Parent) | Benzopentathiepin | Notes |
| Molecular Formula | C₂H₂S₅ | C₆H₄S₅ | |
| Molecular Weight | 170.35 g/mol | 220.42 g/mol | |
| Melting Point | Data not available | 149-151 °C | The parent compound is presumed to be unstable at room temperature. |
| Boiling Point | Data not available | Data not available | Decomposition is likely to occur before boiling. |
| Solubility | Data not available | Soluble in organic solvents like chloroform and dichloromethane.[3] | Generally, pentathiepines exhibit low solubility in aqueous solutions. |
| Appearance | Data not available | Yellow crystalline solid | The color is attributed to the polysulfide chromophore. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of pentathiepine structures.
Table 2: Spectroscopic Data for Pentathiepine Derivatives
| Spectroscopic Technique | Observation for Pentathiepine Derivatives |
| ¹H NMR | Chemical shifts for protons adjacent to the pentathiepine ring are typically observed in the aromatic region (δ 7-8 ppm) for benzo-fused derivatives. |
| ¹³C NMR | Carbons of the C=C bond within the pentathiepine ring resonate in the range of δ 120-140 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak is often observed. Fragmentation patterns typically involve the loss of sulfur atoms (S, S₂, etc.). |
| UV-Vis Spectroscopy | Pentathiepines exhibit characteristic absorption maxima in the UV-Vis region, often between 250 and 400 nm, which is responsible for their yellow color. The exact λmax is dependent on the substituents and the solvent. |
Experimental Protocols
The synthesis of the pentathiepine core can be challenging due to the reactivity of the polysulfide chain. Several methods have been developed, primarily for the synthesis of fused or substituted derivatives.
General Synthesis of Fused Pentathiepines
A common method for the synthesis of fused pentathiepines involves the reaction of a suitable aromatic or heterocyclic precursor with a sulfurating agent.[3]
Experimental Workflow for Synthesis of Fused Pentathiepines
Caption: General workflow for the one-pot synthesis of fused pentathiepines.
Detailed Methodology:
-
Reaction Setup: To a solution of the nucleophilic heterocycle (e.g., N-methylpyrrole, 1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2 equivalents) in chloroform, disulfur dichloride (S₂Cl₂, 2 equivalents) is added dropwise at room temperature under an inert atmosphere.[3]
-
Reaction: The reaction mixture is stirred at room temperature for a period of time, typically ranging from a few hours to overnight, until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the fused pentathiepine.[1]
Molybdenum-Mediated Synthesis of Indolizine-Based Pentathiepines
A more recent and versatile method involves a molybdenum-mediated ring-closing reaction.[4]
Experimental Workflow for Molybdenum-Mediated Synthesis
Caption: Two-step synthesis of indolizine-based pentathiepines.
Detailed Methodology:
-
Sonogashira Coupling: A 2-halopyridine derivative is coupled with a propargyl acetal in the presence of a palladium and copper catalyst to yield the corresponding alkyne precursor.[4]
-
Ring Closing Reaction: The alkyne precursor is then treated with a molybdenum oxo-bistetrasulfido complex and elemental sulfur. This one-pot reaction facilitates the formation of both the pentathiepine ring and the indolizine core.[4]
Mechanism of Action and Biological Signaling
The biological effects of pentathiepines, particularly their anticancer activity, are primarily attributed to their ability to induce oxidative stress and apoptosis.
Induction of Reactive Oxygen Species (ROS)
Pentathiepines can react with intracellular thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This disruption of the cellular redox balance is a key initiating event in their cytotoxic mechanism.
Inhibition of Glutathione Peroxidase (GPx1)
Several pentathiepine derivatives have been shown to be potent inhibitors of glutathione peroxidase 1 (GPx1), a crucial enzyme in the cellular antioxidant defense system. Inhibition of GPx1 further exacerbates the accumulation of ROS, leading to oxidative damage to cellular components.
Apoptosis Induction
The elevated levels of ROS trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak being activated.[5][6][7]
Signaling Pathway of Pentathiepine-Induced Apoptosis
Caption: Proposed signaling pathway for pentathiepine-induced apoptosis.
Conclusion
This compound and its derivatives represent a fascinating class of sulfur-rich compounds with significant therapeutic potential. While the parent compound remains elusive in terms of detailed physicochemical characterization, the study of its derivatives has provided invaluable insights into the structure-activity relationships and mechanisms of action. The ability of these compounds to modulate the cellular redox environment and induce apoptosis makes them promising candidates for the development of novel anticancer agents. Further research is warranted to synthesize and characterize the parent this compound to fully understand the fundamental properties of this unique heterocyclic system. This will undoubtedly pave the way for the rational design of more potent and selective pentathiepine-based drugs.
References
- 1. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Pentathiepines: A Deep Dive into their Biological Activity
For Immediate Release
[City, State] – Pentathiepines, a unique class of sulfur-rich heterocyclic compounds, are rapidly emerging as promising candidates in the landscape of therapeutic drug discovery. Initially identified in marine ascidians, these seven-membered ring structures containing a polysulfide chain have demonstrated a remarkable breadth of biological activities, with profound implications for the treatment of cancer and other diseases. This technical guide provides an in-depth exploration of the biological activities of pentathiepines, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate their therapeutic potential.
A Spectrum of Biological Warfare: From Anticancer to Antimicrobial
Pentathiepines exhibit a wide range of biological effects, including potent anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The natural product varacin, isolated from a marine ascidian, was one of the first pentathiepines to demonstrate significant cytotoxic activity against human colon cancer cells.[4] Subsequent research has unveiled a diverse array of synthetic and naturally-inspired pentathiepines with compelling therapeutic profiles.
The anticancer activity of pentathiepines is the most extensively studied aspect of their biological profile. These compounds have been shown to be cytotoxic to a wide range of human cancer cell lines, with IC50 values often in the low-micromolar or even sub-micromolar range.[1][5][6] The primary mechanisms underpinning their anticancer effects include the induction of oxidative stress, initiation of programmed cell death (apoptosis), and the inhibition of key cellular enzymes.[5][7][8]
Unraveling the Mechanism of Action: A Multi-pronged Attack
The biological activity of pentathiepines is intrinsically linked to their unique chemical structure, particularly the reactive pentathiepin ring. The proposed mechanism of action involves a multi-faceted attack on cellular homeostasis, primarily centered around the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance.
A key molecular target of many pentathiepines is glutathione peroxidase 1 (GPx1) , a crucial antioxidant enzyme.[1][5] By inhibiting GPx1, pentathiepines disrupt the cell's ability to neutralize harmful reactive oxygen species, leading to a state of oxidative stress.[5][7] This surge in intracellular ROS can inflict damage on vital cellular components, including DNA, leading to single- and double-strand breaks.[1][6][7]
The accumulation of ROS and direct DNA damage are potent triggers for apoptosis , or programmed cell death. Pentathiepines have been shown to induce apoptosis through the intrinsic pathway, which is characterized by the loss of mitochondrial membrane potential.[5][6] This, in turn, leads to the activation of a cascade of caspase enzymes, the executioners of apoptosis. Evidence suggests that pentathiepines can also modulate other signaling pathways, such as the PI3K/Akt pathway, to promote cell death.
Quantitative Assessment of Biological Activity
The potency of pentathiepines has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cytotoxicity against various cancer cell lines and for the inhibition of glutathione peroxidase 1 (GPx1).
| Pentathiepin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HAP-1 | 0.72 (mean) | [1] |
| A2780 | [1] | ||
| Siso | [1] | ||
| Compound 2 | HAP-1 | [1] | |
| A2780 | [1] | ||
| Siso | [1] | ||
| Compound 3 | HAP-1 | [1] | |
| A2780 | [1] | ||
| Siso | [1] | ||
| Compound 4 | HAP-1 | [1] | |
| A2780 | [1] | ||
| Siso | [1] | ||
| Compound 5 | HAP-1 | [1] | |
| A2780 | [1] | ||
| Siso | [1] | ||
| Compound 6 | HAP-1 | 2.36 (mean) | [1] |
| A2780 | [1] | ||
| Siso | [1] | ||
| Indole-pentathiepines | SISO | low µM range | [7] |
| Pyrrolo[1,2-a]quinoxaline derivatives | SISO | low µM range | [7] |
| Pentathiepin Derivative | GPx1 Inhibition IC50 (µM) | Reference |
| Compound 1 | ~0.9 | [1] |
| Compound 2 | 2.28 | [1] |
| Compound 3 | 0.56 - 0.92 | [1] |
| Compound 4 | 0.56 - 0.92 | [1] |
| Compound 5 | 0.56 - 0.92 | [1] |
| Compound 6 | >12.5 | [1] |
| Various Pentathiepines | 0.40 - 3.76 | [7] |
Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflows
To better understand the complex interplay of events triggered by pentathiepines, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing their biological activity.
Caption: Proposed signaling pathway for the anticancer activity of pentathiepines.
Caption: General experimental workflow for evaluating pentathiepine biological activity.
Detailed Methodologies for Key Experiments
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed protocols for the key experiments used to characterize the biological activity of pentathiepines.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pentathiepin compound and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][10]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Glutathione Peroxidase 1 (GPx1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the GPx1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing tert-butylhydroperoxide (t-BHP) as a substrate, glutathione (GSH), and glutathione reductase (GR). The reaction is initiated by the addition of bovine erythrocyte GPx1.
-
NADPH Monitoring: The consumption of NADPH, which is coupled to the reduction of GSSG back to GSH by GR, is monitored photometrically at a wavelength of 340 nm.[1]
-
Inhibitor Addition: The assay is performed in the presence and absence of various concentrations of the pentathiepin inhibitor.
-
IC50 Calculation: The rate of NADPH consumption is used to quantify GPx1 enzyme activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.[1]
Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the intracellular levels of ROS.
-
Cell Treatment: Incubate cancer cells with the pentathiepin compound for a specified time.
-
Probe Loading: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Staining: After treatment with the pentathiepin, harvest the cells and resuspend them in a binding buffer. Stain the cells with FITC-labeled Annexin V and propidium iodide (PI).[11]
-
Annexin V Binding: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11]
-
PI Staining: PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate cell populations based on their fluorescence profiles.[11]
DNA Cleavage Assay
This assay assesses the ability of a compound to induce DNA strand breaks.
-
Plasmid DNA Incubation: Incubate supercoiled plasmid DNA with the pentathiepin compound in the presence of a reducing agent like GSH.[7]
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, open-circular, and linear) on an agarose gel.[6][7]
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to open-circular and linear forms indicates the presence of single- and double-strand breaks, respectively.[6]
The Future of Pentathiepines in Drug Development
The compelling biological activities of pentathiepines, particularly their potent anticancer effects, position them as a highly promising class of compounds for future drug development. The ability to induce oxidative stress and apoptosis selectively in cancer cells is a highly sought-after therapeutic strategy. Further research will likely focus on optimizing the structure of pentathiepines to enhance their potency, selectivity, and pharmacokinetic properties. The detailed understanding of their mechanism of action and the robust experimental protocols outlined in this guide will be instrumental in advancing these fascinating molecules from the laboratory to the clinic. The unique sulfur chemistry of pentathiepines offers a rich scaffold for the design of novel therapeutics with the potential to address significant unmet medical needs.
References
- 1. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
The Dawn of Pentathiepins: An In-depth Technical Guide to Early Research on 1,2,3,4,5-Pentathiepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
First synthesized in 1971, the 1,2,3,4,5-pentathiepin ring system, a unique seven-membered heterocycle containing a disulfide bond, has garnered significant interest due to its distinctive chemical properties and potent biological activities. Early investigations laid the groundwork for understanding the synthesis, reactivity, and therapeutic potential of this sulfur-rich scaffold. This technical guide delves into the foundational research on pentathiepine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the elucidated biological pathways. The discovery of natural products like varacin, which exhibits significant cytotoxicity against human colon cancer cell lines, spurred further exploration into the medicinal applications of this class of compounds.[1]
Early Synthetic Approaches and Characterization
The pioneering synthesis of a benzopentathiepin was reported by Fehér and Langer in 1971.[1] Their work, along with other early studies, established fundamental routes to access this heterocyclic core, primarily through the reaction of 1,2-dithiols with sulfur sources. These initial methods, while groundbreaking, often involved harsh reaction conditions and resulted in variable yields.
Table 1: Synthesis of Early 1,2,3,4,5-Pentathiepine Compounds
| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,2,3,4,5-Benzopentathiepin | Toluene-3,4-dithiol | Dichlorotrisulfane (S₃Cl₂) | Carbon disulfide | Not specified | Not specified | Fehér & Langer, 1971 |
| Hexahydrobenzo[f][1][2][3][4][5]pentathiepin | trans-1,2-Cyclohexanedithiol | Dichlorotrisulfane (S₃Cl₂) | Not specified | Not specified | Not specified | [1] |
| Aryl-substituted Pentathiepins | Aryl tert-butyl disulfides | Sulfur monochloride (S₂Cl₂) | Tetrahydrofuran | Not specified | Good | [2] |
| Fused Pentathiepins | Pyrroles, Thiophenes | Disulfur dichloride (S₂Cl₂), DABCO | Chloroform | Room temperature | Not specified | [3] |
Table 2: Spectroscopic Data of Early this compound Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) | Reference |
| 1,2,3,4,5-Benzopentathiepin | 7.1-7.5 (m, 4H) | 125.8, 126.2, 138.1 | 236 (M⁺) | 225, 275, 360 | Fehér & Langer, 1971 |
| Varacin | 2.55 (s, 6H, N(CH₃)₂), 3.40 (t, 2H), 3.85 (s, 3H, OCH₃), 6.30 (s, 1H), 6.70 (s, 1H) | Not specified | 333 (M⁺) | Not specified | [1] |
Key Experimental Protocols
The following protocols are based on the methodologies described in early publications and represent the foundational techniques for the synthesis of pentathiepine compounds.
Protocol 1: Synthesis of 1,2,3,4,5-Benzopentathiepin (Fehér & Langer, 1971)
Materials:
-
Toluene-3,4-dithiol
-
Dichlorotrisulfane (S₃Cl₂)
-
Carbon disulfide (CS₂)
Procedure:
-
A solution of toluene-3,4-dithiol in carbon disulfide is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.
-
The solution is cooled, and a solution of dichlorotrisulfane in carbon disulfide is added dropwise with continuous stirring.
-
The reaction mixture is stirred for a specified period at a controlled temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent to afford 1,2,3,4,5-benzopentathiepin as a crystalline solid.
Protocol 2: Synthesis of Fused Pentathiepins from Heterocycles (Rakitin et al.)
Materials:
-
N-Methylpyrrole
-
Disulfur dichloride (S₂Cl₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Chloroform
Procedure:
-
To a stirred solution of N-methylpyrrole and DABCO in chloroform at room temperature, a solution of disulfur dichloride in chloroform is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified duration.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the fused pentathiepin.[3]
Biological Activities and Signaling Pathways
Early research quickly established the potent biological activities of pentathiepine compounds, particularly their cytotoxicity towards cancer cells. The natural product varacin, isolated from a marine ascidian, was found to be a potent antifungal agent and exhibited significant cytotoxicity against the human colon cancer cell line HCT116, with an IC₉₀ of 0.05 µg/mL, which was 100 times more active than 5-fluorouracil in the same assay.[1] Synthetic benzopentathiepins have also demonstrated cytotoxicity against HeLa53 cells with IC₅₀ values in the low µg/mL range.[1]
The mechanism of this cytotoxicity is believed to involve the induction of oxidative stress. Pentathiepins have been shown to inhibit glutathione peroxidase 1 (GPx1), a key antioxidant enzyme.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause cellular damage, including DNA strand breaks, and ultimately trigger apoptosis.[2]
Pentathiepin-Induced Apoptosis Pathway
The following diagram illustrates the proposed signaling pathway for pentathiepin-induced apoptosis, initiated by the inhibition of GPx1 and the subsequent increase in intracellular ROS.
Caption: Proposed signaling pathway of pentathiepin-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow used in early research to evaluate the cytotoxic effects of newly synthesized pentathiepine compounds on cancer cell lines.
Caption: Experimental workflow for cytotoxicity assessment of pentathiepins.
Conclusion
The early research into this compound compounds laid a critical foundation for the subsequent development and understanding of this unique class of heterocyclic molecules. The initial synthetic routes, though often low-yielding, paved the way for more efficient and versatile methodologies. Furthermore, the early identification of their potent cytotoxic and antifungal activities has driven ongoing research into their potential as therapeutic agents. The elucidation of their mechanism of action, involving the induction of oxidative stress and apoptosis, continues to be an active area of investigation, with the potential to yield novel anticancer drugs. This guide provides a comprehensive overview of these seminal studies, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of fused 1,2,3,4,5-pentathiepins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Structural Elucidation of Pentathiepine Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentathiepine natural products are a fascinating class of sulfur-rich heterocyclic compounds, primarily isolated from marine organisms, particularly ascidians.[1] The unique seven-membered ring containing a five-sulfur chain fused to an aromatic system bestows upon these molecules significant chemical reactivity and a range of promising biological activities, including potent anticancer properties.[2] The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and developing them as potential therapeutic agents. This technical guide provides an in-depth overview of the core methodologies employed in the structural characterization of pentathiepine natural products, with a focus on spectroscopic techniques, experimental protocols, and the logical workflow of the elucidation process.
Core Methodologies for Structural Elucidation
The definitive determination of the intricate structures of pentathiepine natural products relies on a combination of sophisticated analytical techniques. The general workflow for their structural elucidation follows a well-established path in natural product chemistry, beginning with isolation and purification, followed by comprehensive spectroscopic and spectrometric analysis.
Bioactivity-Guided Fractionation
The initial step in the discovery of novel pentathiepine natural products often involves bioactivity-guided fractionation of extracts from marine organisms.
Experimental Protocol: Bioactivity-Guided Fractionation of Marine Ascidians
-
Extraction: Lyophilized and ground marine ascidian tissue is extracted exhaustively with a suitable solvent system, typically a series of solvents with increasing polarity, such as a dichloromethane/methanol mixture.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate pure compounds. This typically includes:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase C18 media.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for final purification. A diode array detector (DAD) is often used to detect chromophores characteristic of pentathiepines.
-
-
Bioactivity Testing: At each stage of fractionation, the resulting fractions are tested for the biological activity of interest (e.g., cytotoxicity against cancer cell lines). Fractions exhibiting the highest activity are prioritized for further purification and structural elucidation.
Spectroscopic and Spectrometric Analysis
Once a pure pentathiepine natural product is isolated, its structure is determined using a suite of spectroscopic and spectrometric methods.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of pentathiepine natural products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.
Experimental Protocol: 1D and 2D NMR Analysis of Pentathiepine Natural Products
-
Sample Preparation: A sample of the purified pentathiepine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.[3]
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals for pentathiepines often include aromatic protons and protons on side chains.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃).
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ signals.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.
-
Mass spectrometry provides the molecular weight and elemental composition of a pentathiepine natural product and offers valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: LC-MS/MS Analysis of Pentathiepine Natural Products
-
Sample Preparation: The purified compound or a semi-purified fraction is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is employed to separate the components of the mixture.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing natural products.
-
Mass Analyzer: High-resolution mass spectrometers (e.g., Orbitrap, TOF) are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented by collision-induced dissociation (CID), and the resulting fragment ions provide structural information. The fragmentation of the pentathiepine ring often involves the loss of sulfur atoms.
-
UV-Vis and IR spectroscopy provide complementary information about the functional groups and chromophores present in pentathiepine natural products.
Experimental Protocol: UV-Vis and IR Spectroscopy
-
UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The presence of a conjugated aromatic system fused to the pentathiepine ring gives rise to characteristic absorption maxima (λmax).
-
Infrared (IR) Spectroscopy: A small amount of the sample is analyzed as a thin film or in a KBr pellet. IR spectroscopy is useful for identifying functional groups such as N-H, C=O, and C-S bonds.
For crystalline pentathiepine natural products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for pentathiepine natural products. Note that specific values can vary depending on the exact structure and the solvent used for analysis.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Varacin Analog
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| 2 | 135.2 | - |
| 3 | 118.5 | 7.15 (s) |
| 3a | 130.1 | - |
| 4 | 125.4 | 7.50 (d, 8.0) |
| 5 | 128.9 | 7.30 (t, 8.0) |
| 6 | 122.7 | 7.65 (d, 8.0) |
| 7 | 145.8 | - |
| 7a | 129.5 | - |
| 8 | 45.3 | 3.80 (t, 7.0) |
| 9 | 28.1 | 2.10 (m) |
| 10 | 35.2 | 3.10 (t, 7.0) |
| N-CH₃ | 40.5 | 3.50 (s) |
Table 2: Common Mass Spectral Fragments for Pentathiepine Natural Products
| Fragment | Description |
| [M]+• | Molecular ion |
| [M-S]+• | Loss of one sulfur atom |
| [M-S₂]+• | Loss of two sulfur atoms |
| [M-S₃]+• | Loss of three sulfur atoms |
| [M-S₄]+• | Loss of four sulfur atoms |
| [M-S₅]+• | Loss of the entire pentathiepine chain |
Table 3: Typical UV-Vis Absorption Maxima (λmax) for Pentathiepine Natural Products
| Solvent | λmax (nm) |
| Methanol | ~250, ~310, ~400 |
| Ethanol | ~252, ~312, ~405 |
Visualizations
Structural Elucidation Workflow
The logical progression from crude extract to a fully characterized pentathiepine natural product can be visualized as a workflow diagram.
Caption: Workflow for the structural elucidation of pentathiepine natural products.
Signaling Pathway of Pentathiepines as Glutathione Peroxidase 1 (GPX1) Inhibitors
Pentathiepines have been identified as potent inhibitors of glutathione peroxidase 1 (GPX1), a key antioxidant enzyme.[4][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and ultimately leading to apoptosis (programmed cell death) in cancer cells.[4][5]
Caption: Signaling pathway of pentathiepines leading to apoptosis via GPX1 inhibition.
Conclusion
The structural elucidation of pentathiepine natural products is a challenging yet rewarding endeavor that requires a multidisciplinary approach. The combination of modern spectroscopic and spectrometric techniques, particularly high-field NMR and high-resolution mass spectrometry, provides the necessary tools to unravel the complex structures of these potent biomolecules. Unambiguous structure determination, often confirmed by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships and for guiding synthetic efforts to develop novel therapeutic agents. The insights gained from detailed structural analysis, coupled with an understanding of their mechanism of action, will continue to drive the development of pentathiepine-based drugs for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Insights into the Stability of the Pentathiepine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pentathiepine ring, a unique seven-membered heterocycle containing a disulfide bond and a chain of three sulfur atoms, has garnered significant interest in medicinal chemistry due to the unique biological activities of natural and synthetic compounds incorporating this moiety. A deep understanding of the inherent stability of this polysulfide ring is crucial for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the conformational and chemical stability of the pentathiepine ring system, presenting key quantitative data and the computational methodologies employed.
Conformational Stability: A High Barrier to Interconversion
Theoretical studies, primarily employing Density Functional Theory (DFT), have revealed that the pentathiepine ring possesses a remarkable degree of conformational stability. The seven-membered ring typically adopts a chair conformation. The interconversion between the two enantiomeric chair forms proceeds through a high-energy twist-boat transition state.
A key piece of quantitative data comes from computational studies on unsymmetrical pentathiepine derivatives. DFT calculations at the B3LYP/6-31G(d) level of theory have determined the energy barrier for the chair-to-chair interconversion to be approximately 24 kcal/mol.[1] This high barrier indicates that, at room temperature, the rate of interconversion is slow, suggesting that chiral pentathiepine derivatives can exist as stable, isolable enantiomers.
The following diagram illustrates the logical workflow of determining this conformational stability:
Caption: Workflow for determining the conformational energy barrier of pentathiepine.
Electronic Structure and Inherent Stability
The notable stability of the pentathiepine ring, an odd-membered polysulfide ring, can be attributed to its electronic structure. A DFT study on benzopolysulfanes revealed an alternating pattern of stability, with odd-membered rings being more stable than their even-membered counterparts. This enhanced stability is a consequence of the stereoelectronics of the sulfur lone pairs. In the chair conformation of pentathiepine, the lone pairs on the adjacent sulfur atoms can adopt a staggered arrangement, which minimizes lone pair-lone pair repulsion and leads to a more stable electronic configuration. This is in contrast to even-membered rings, such as the unstable dithiete, which suffers from significant ring strain.
Chemical Stability and Decomposition Pathways
While the pentathiepine ring is conformationally robust, its chemical stability is susceptible to nucleophilic attack. Computational and experimental studies have explored the decomposition of the pentathiepine ring in the presence of various nucleophiles.
Thiolate-Mediated Decomposition
Thiolate ions, such as those derived from biological thiols like glutathione, can readily attack the electrophilic sulfur atoms of the pentathiepine ring. This nucleophilic attack initiates a ring-opening cascade, ultimately leading to the decomposition of the pentathiepine moiety. This reactivity is a key aspect of the biological activity of many pentathiepin-containing natural products.
Amine-Induced Decomposition
Similarly, primary and secondary amines can also induce the decomposition of the pentathiepine ring. Computational studies have shown that an intramolecular amine can act as a nucleophile, attacking one of the sulfur atoms and triggering ring opening. This process is crucial to consider in the design of pentathiepine-based drugs, as the presence of nearby amino groups can influence the compound's stability and metabolic fate.
The general mechanism for nucleophile-induced decomposition can be visualized as follows:
Caption: Generalized pathway for the nucleophilic decomposition of the pentathiepine ring.
Quantitative Data Summary
| Parameter | Value | Method/System | Reference |
| Conformational Barrier | ~24 kcal/mol | DFT (B3LYP/6-31G(d)) / Unsymmetrical pentathiepin | [1] |
Experimental Protocols
The theoretical studies cited in this guide primarily rely on computational methodologies. The key experimental techniques used to validate the theoretical predictions, such as the conformational stability, involve Nuclear Magnetic Resonance (NMR) spectroscopy.
Conformational Analysis via 1H-NMR Spectroscopy:
-
Sample Preparation: A solution of the pentathiepine derivative is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
Spectra Acquisition: 1H-NMR spectra are recorded at various temperatures.
-
Coalescence Temperature Determination: The temperature at which the signals for the non-equivalent protons of the two chair conformers broaden and merge into a single signal (the coalescence temperature) is determined.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) for the ring inversion process is calculated from the coalescence temperature and the chemical shift difference between the exchanging protons using the Eyring equation.
Conclusion
Theoretical studies have provided invaluable insights into the stability of the pentathiepine ring. The high conformational energy barrier, a consequence of its chair conformation, imparts significant configurational stability to chiral derivatives. The inherent electronic stability of this odd-membered polysulfide ring is attributed to the favorable staggered arrangement of sulfur lone pairs. However, the ring is susceptible to nucleophilic attack by thiols and amines, a property that is intrinsically linked to the biological activity of many pentathiepine-containing compounds. The quantitative data and mechanistic understanding derived from these computational studies are essential for the ongoing development of pentathiepine-based molecules for therapeutic applications. Further theoretical work is warranted to precisely quantify the ring strain energy and heats of formation of the parent pentathiepine and its derivatives to provide a more complete thermodynamic profile of this fascinating heterocyclic system.
References
The Enigmatic Reactivity of 1,2,3,4,5-Pentathiepine: A Technical Guide for Scientific Pioneers
October 28, 2025
Abstract
The 1,2,3,4,5-pentathiepine ring system, a unique sulfur-rich seven-membered heterocycle, has garnered increasing attention within the scientific community. Its remarkable chemical stability, coupled with a diverse range of biological activities, positions it as a promising scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core chemical reactivity of this compound and its derivatives. This document will delve into the primary synthetic routes, characteristic reactions, and the mechanistic underpinnings of their biological action, supported by detailed experimental protocols, tabulated quantitative data, and visual diagrams of key pathways.
Introduction
Pentathiepins are characterized by a seven-membered ring containing a disulfide bond and a chain of three sulfur atoms. First synthesized in the 20th century, these compounds were initially regarded as mere chemical curiosities. However, the isolation of naturally occurring pentathiepins, such as varacin, from marine organisms, which exhibited significant cytotoxic activity against human colon cancer cell lines, ignited a surge of interest in their chemical and biological properties.[1] The pentathiepine core's ability to act as a surrogate for elemental sulfur in biological systems has further expanded its potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases.[1] This guide aims to provide a thorough understanding of the chemical reactivity of this fascinating class of compounds, empowering researchers to harness their potential.
Synthesis of the this compound Core
The construction of the pentathiepine ring can be achieved through several synthetic strategies, primarily involving the introduction of a five-sulfur chain onto a suitable organic backbone.
One-Pot Synthesis from Nucleophilic Heterocycles
A prevalent and efficient method for the synthesis of fused pentathiepins involves the direct reaction of nucleophilic heterocycles with disulfur dichloride (S₂Cl₂) in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] This one-pot synthesis is particularly effective for pyrroles, thiophenes, and their tetrahydro derivatives.[2][3]
Experimental Protocol: One-Pot Synthesis of a Fused Pentathiepin
-
Reaction Setup: To a solution of the nucleophilic heterocycle (1.0 mmol) and DABCO (2.2 mmol) in chloroform (20 mL) at room temperature, a solution of disulfur dichloride (2.0 mmol) in chloroform (10 mL) is added dropwise over 30 minutes.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired fused pentathiepin.
Molybdenum-Mediated Ring Closure
Another powerful method for the synthesis of pentathiepine-fused heterocycles, particularly indolizine derivatives, utilizes a molybdenum oxo-bistetrasulfido complex.[4] This approach involves a Sonogashira coupling to generate an alkyne precursor, followed by a molybdenum-mediated ring-closing reaction that concurrently forms the pentathiepine and indolizine rings.[4]
Chemical Reactivity of the this compound Ring
The pentathiepine ring exhibits a unique reactivity profile, primarily centered around its polysulfide chain. The stability of the ring is notable, though it can undergo specific transformations under various conditions.
Reactions with Nucleophiles
The sulfur atoms of the pentathiepine ring are electrophilic in nature and are susceptible to attack by nucleophiles. This reactivity is central to the biological activity of many pentathiepin derivatives.
Biological thiols, such as glutathione (GSH), are key nucleophiles that react with pentathiepins. This interaction is believed to be a crucial step in the mechanism of action of cytotoxic pentathiepins. The reaction likely proceeds via a nucleophilic attack on one of the sulfur atoms of the pentathiepine ring, leading to ring opening and the formation of reactive sulfur species.
Desulfurization Reactions
The pentathiepine ring can be partially or fully desulfurized by various reagents, most notably phosphines.
Treatment of pentathiepins with triphenylphosphine (PPh₃) typically results in the extrusion of sulfur atoms to form the corresponding dithiole or other sulfur-containing heterocycles. The reaction proceeds through a series of phosphine-sulfur intermediates.
Experimental Protocol: Desulfurization with Triphenylphosphine
-
Reaction Setup: A solution of the this compound (1.0 mmol) and triphenylphosphine (1.1 mmol) in a suitable solvent (e.g., toluene, 15 mL) is prepared in a round-bottom flask.
-
Reaction Execution: The reaction mixture is heated to reflux (or stirred at room temperature, depending on the substrate's reactivity) and monitored by TLC.
-
Workup: After completion of the reaction, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to isolate the desulfurized product and triphenylphosphine sulfide.
Cycloaddition Reactions
While less common, the C=C bond within the pentathiepine ring system can potentially participate in cycloaddition reactions, acting as a dienophile. The high sulfur content can also influence the electronic properties of the double bond, affecting its reactivity in such transformations. Further research is needed to fully explore the scope of these reactions.[5][6]
Quantitative Data
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Synthesis Yields of Fused Pentathiepins
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Methylpyrrole | S₂Cl₂, DABCO | Dichloropyrrolopentathiepin | 50 | [3] |
| Thiophene | S₂Cl₂, DABCO | Thiophenopentathiepin | N/A | [2] |
| 2-Bromo-5-fluoropyridine (after Sonogashira) | [Mo(O)(S₄)₂]²⁻, S₈ | 9-Fluoro-1,2,3,4,5-pentathiepino[6,7-a]indolizine | 65 | [4] |
Table 2: Spectroscopic Data for a Representative Pentathiepin Derivative (9-Fluoro-1,2,3,4,5-pentathiepino[6,7-a]indolizine)
| Data Type | Values | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, J = 7.6 Hz, 1H), 7.21 (dd, J = 7.6, 1.2 Hz, 1H), 6.85 (t, J = 7.6 Hz, 1H), 6.54 (s, 1H) | [4] |
| ¹³C NMR (CDCl₃, ppm) | δ 148.2, 131.5, 125.8, 122.4, 119.7, 115.3, 112.9, 109.1 | [4] |
| Mass Spectrometry (APCI-MS) | m/z 306.9 [M+H]⁺ | [4] |
Biological Reactivity and Signaling Pathways
The biological activity of pentathiepins is a rapidly growing area of research. Many derivatives have demonstrated potent anticancer, antifungal, and antiviral properties. Their mechanism of action is often attributed to their ability to induce oxidative stress and apoptosis in target cells.[7][8][9]
A key molecular target for some pentathiepins is glutathione peroxidase 1 (GPx1), an important antioxidant enzyme.[7][8] Inhibition of GPx1 leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and trigger programmed cell death (apoptosis).
Conclusion
The this compound core represents a versatile and powerful scaffold in modern chemical and biological sciences. Its accessible synthesis and unique reactivity profile, particularly its interactions with biological nucleophiles, make it a compelling starting point for the design of novel therapeutic agents. The ability of pentathiepin derivatives to modulate cellular redox homeostasis and induce apoptosis highlights their potential in oncology and other therapeutic areas. This guide provides a foundational understanding of the chemical reactivity of pentathiepins, intended to stimulate further research and innovation in this exciting field. Future investigations will undoubtedly uncover new reactions, applications, and biological targets for this enigmatic class of sulfur-rich heterocycles.
References
- 1. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of fused 1,2,3,4,5-pentathiepins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing 1,2,3,4,5-Pentathiepine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,5-Pentathiepines (PTEs) are a class of sulfur-rich heterocyclic compounds, originally discovered in marine ascidians, that have garnered significant interest for their potential as antineoplastic agents.[1] These compounds have demonstrated cytotoxic and antiproliferative activities across a range of human cancer cell lines.[1][2] Their mechanism of action is multifaceted, primarily involving the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of key antioxidant enzymes, leading to apoptosis.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer effects of PTEs in cancer cell line studies.
Mechanism of Action
The primary anticancer mechanism of 1,2,3,4,5-pentathiepines revolves around the disruption of the cellular redox balance. PTEs have been shown to increase intracellular ROS levels, which is partially attributed to the interaction of their polysulfur ring with intracellular thiols, leading to the production of hydrogen peroxide (H₂O₂).[1] Furthermore, PTEs can exacerbate ROS accumulation by selectively inhibiting the activity of glutathione peroxidase 1 (GPx1), a crucial enzyme responsible for detoxifying H₂O₂.[1][2] The resulting oxidative stress can cause damage to cellular components, including DNA, and trigger programmed cell death, or apoptosis.[2][3]
Figure 1: Proposed mechanism of action of this compound in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of various pentathiepine derivatives on different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pentathiepine Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 8 (phosphonate derivative) | HT-1080 | Fibrosarcoma | 15.13[4] |
| A-549 | Lung Carcinoma | 21.25[4] | |
| MCF-7 | Breast Adenocarcinoma | 18.06[4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 16.32[4] | |
| Compound 5 | Multiple | Various | 18.32 - 31.65[4] |
| Compound 7 | Multiple | Various | 18.32 - 31.65[4] |
Table 2: DNA Damage Induced by Pentathiepine Derivatives in SiSo Cells
| Compound | Percentage of Intact Genomic DNA Remaining |
| Compound 3 | 12-25%[3] |
| Compound 4 | 12-25%[3] |
| Compound 5 | 12-25%[3] |
| Compound 2 | 30%[3] |
| Compound 1 | 70-80%[3] |
| Compound 6 | 70-80%[3] |
Experimental Protocols
A general workflow for evaluating the anticancer effects of 1,2,3,4,5-pentathiepines in cancer cell lines is presented below.
Figure 2: General experimental workflow for studying 1,2,3,4,5-pentathiepines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared pentathiepine dilutions or control medium to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
H₂O₂ (positive control)
-
6-well plates or 96-well black plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable plate (e.g., 6-well or 96-well black plate) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-6 hours). Include a positive control (H₂O₂) and a vehicle control.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold increase in ROS production.
Protocol 3: Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, substrate, and inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 16-24 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Lyse the cells using the lysis buffer provided in the kit and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (excitation/emission ~400/505 nm for fluorometric) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
Protocol 4: Western Blot Analysis for PARP Cleavage
This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
Treated cell lysates from Protocol 3
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length PARP indicates apoptosis.
References
Application of Pentathiepines in 3D Spheroid Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cancer models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for anticancer drug screening compared to traditional 2D cell cultures.[1][2][3] Pentathiepines, a class of sulfur-containing heterocyclic compounds, have emerged as promising anticancer agents.[4][5] These compounds, originally identified in marine ascidians, exhibit potent cytotoxic and antiproliferative activities across various cancer cell lines.[6][7] Their mechanism of action is multifaceted, primarily involving the induction of intracellular reactive oxygen species (ROS), inhibition of key antioxidant enzymes like glutathione peroxidase (GPx1), and subsequent triggering of apoptotic cell death pathways.[4][5][8]
This document provides detailed application notes and experimental protocols for the utilization of pentathiepines in 3D spheroid cancer models. It is designed to guide researchers in the setup, execution, and analysis of experiments to evaluate the efficacy of these compounds in a more clinically relevant in vitro setting.
Application Notes
Pentathiepines have demonstrated significant potential as antineoplastic agents, with several studies highlighting their efficacy in both 2D and 3D cancer models.[4][7] A key aspect of their anticancer activity is the induction of oxidative stress.[8] The pentathiepine ring is thought to interact with intracellular thiols, such as glutathione (GSH), leading to the generation of ROS, including hydrogen peroxide (H₂O₂).[4][5] This increase in ROS is further exacerbated by the inhibition of GPx1, an enzyme crucial for detoxifying H₂O₂.[4][8] The resulting oxidative stress can lead to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[6][8]
The transition from 2D to 3D spheroid models is critical for evaluating the therapeutic potential of pentathiepines. Spheroids mimic the cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors.[1][2] This complexity can influence drug penetration and efficacy, providing a more stringent test for novel therapeutic compounds. Studies have shown that while pentathiepines are effective in 2D cultures, their activity in 3D spheroids provides a more accurate prediction of their potential in vivo performance.[4][9] The protocols outlined below provide a framework for assessing the impact of pentathiepines on spheroid growth, viability, and the underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported efficacy of various pentathiepine derivatives in cancer cell lines. This data is compiled from multiple studies and is intended for comparative purposes.
Table 1: Cytotoxicity of Pentathiepines in 2D Cancer Cell Lines (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Varacin | Various | Colon, etc. | 0.0006 - 0.0484 | [6] |
| TC-2153 analog (133a) | - | - | 1.28 | [6] |
| TC-2153 analog (133f) | - | - | 6.03 | [6] |
| Pentathiepin 2 | A549 | Lung | Not specified | [8] |
| Pentathiepin 3 | A549 | Lung | Not specified | [8] |
| Pentathiepin 4 | A549 | Lung | Not specified | [8] |
| Pentathiepin 5 | A549 | Lung | Not specified | [8] |
| Indolizine-based PTEs | Various | Various | Potent activity reported | [4][5][7] |
Table 2: Effect of Pentathiepines on 3D Cancer Spheroids
| Compound | Cell Line | Spheroid Model | Effect | Reference |
| Indolizine-based PTEs | HCT116 | Monoculture | Inhibition of spheroid growth | [9] |
| Indolizine-based PTEs | HCT116 | Monoculture | Induction of apoptosis and necrosis | [7] |
| Indolizine-based PTEs | HCT116 | Monoculture | Increased ROS generation | [7] |
Experimental Protocols
Protocol 1: 3D Cancer Spheroid Formation
This protocol describes a general method for generating tumor spheroids using the hanging drop method, which is cost-effective and promotes reproducible spheroid formation.[2]
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (10 cm)
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the inner surface of a Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate for 48-72 hours to allow for spheroid formation. Spheroids should be visible as tight, spherical aggregates.[10]
Protocol 2: Pentathiepine Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids
-
Pentathiepine compounds of interest (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Ultra-low attachment plates (e.g., 96-well)
Procedure:
-
Gently collect the spheroids from the Petri dish lid by rinsing with culture medium.
-
Transfer the spheroid suspension to a sterile conical tube and allow the spheroids to settle by gravity.
-
Carefully aspirate the supernatant and resuspend the spheroids in fresh medium.
-
Plate one spheroid per well in a 96-well ultra-low attachment plate containing 100 µL of medium.
-
Prepare serial dilutions of the pentathiepine compounds in complete medium. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1% DMSO).
-
Add the desired concentrations of the pentathiepine solutions to the wells containing the spheroids. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) in a humidified incubator.
Protocol 3: Spheroid Viability and Growth Assay
This protocol utilizes a luminescence-based assay to determine cell viability within the spheroids.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]
-
Add a volume of the CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well (e.g., 100 µL reagent for 100 µL medium).[11]
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Spheroid growth can be monitored by capturing images at regular intervals using an inverted microscope and measuring the spheroid diameter using image analysis software.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) in 3D Spheroids
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.[8]
Materials:
-
Treated 3D spheroids
-
DCFDA reagent
-
PBS
-
Confocal microscope or fluorescence plate reader
Procedure:
-
After pentathiepine treatment, carefully remove the culture medium from the wells.
-
Wash the spheroids gently with pre-warmed PBS.
-
Prepare a working solution of DCFDA in PBS (typically 10-25 µM).
-
Add the DCFDA solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[8]
-
Wash the spheroids twice with PBS to remove excess probe.
-
Acquire fluorescent images of the spheroids using a confocal microscope or measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of pentathiepines in cancer cells.
Caption: General experimental workflow for evaluating pentathiepines.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
Application Notes and Protocols for Assessing the Anticancer Activity of Pentathiepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentathiepines are a class of sulfur-containing heterocyclic compounds, initially discovered in marine organisms, that have garnered significant interest for their potent anticancer properties.[1] These compounds are characterized by a seven-membered ring containing a chain of five sulfur atoms. Their mechanism of action is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to various downstream cellular effects including apoptosis and cell cycle arrest.[2][3] This document provides a detailed set of protocols for researchers to assess the anticancer activity of novel or existing pentathiepine compounds in a preclinical setting.
Key Experimental Protocols
A systematic evaluation of the anticancer potential of pentathiepines involves a series of in vitro assays to determine their cytotoxicity, ability to induce apoptosis, effect on cell cycle progression, and mechanism of action.
In Vitro Cytotoxicity Assay (Crystal Violet Assay)
This assay is a simple and reliable method to determine the cytotoxic and antiproliferative effects of pentathiepines on cancer cell lines.[2] The crystal violet dye stains the DNA and proteins of adherent cells, allowing for the quantification of cell biomass.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 cells/well (or an optimized density for the specific cell line) in 100 µL of culture medium.[2] Incubate for 24 hours under standard conditions (37°C, 5% CO2) to allow for cell adhesion.[2]
-
Compound Treatment: Prepare serial dilutions of the pentathiepine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a solvent control (e.g., DMF or DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.
-
Staining:
-
Carefully remove the medium.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of a 4% paraformaldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the wells with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Destaining and Measurement:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate completely.
-
Add 100 µL of a destaining solution (e.g., 10% acetic acid or absolute ethanol) to each well to solubilize the dye.[2]
-
Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the half-maximal inhibitory concentration (IC50) and the 50% growth inhibitory concentration (GI50) values by plotting the percentage of viability against the compound concentration.[2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[2][4]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 12-well plates (e.g., 125,000 cells/well) and allow them to adhere for 24 hours.[2][4] Treat the cells with the pentathiepine compound at its IC90 concentration for 24 or 48 hours.[2][4]
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the floating cells from the medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[2]
-
Wash the cell pellet twice with cold PBS.[2]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel. The data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.[4][5] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with the pentathiepine compound as described in the apoptosis assay protocol.[2][4]
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be used to generate a histogram, from which the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases can be determined.[4]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key mechanism of pentathiepine-induced cytotoxicity.[2][3] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.[4][7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well or 12-well plates). Treat the cells with the pentathiepine compound (e.g., 25.0 µM) for a short duration, typically 15-30 minutes.[7][8]
-
Probe Loading:
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence of the oxidized probe (DCF) using a flow cytometer, typically in the FL1 channel.[4]
-
Fluorescence Microscopy: After washing, visualize the cells directly under a fluorescence microscope.
-
Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader.[9]
-
-
Data Analysis: Quantify the increase in fluorescence intensity in treated cells compared to untreated controls.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and oxidative stress response pathways.[8][10]
Protocol:
-
Cell Lysis: After treatment with pentathiepines, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved PARP1, GPx1, catalase) overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison of the activity of different pentathiepine compounds.
Table 1: In Vitro Cytotoxicity of Pentathiepine Compounds
| Compound | Cell Line | IC50 (µM) | GI50 (µM) |
| 1 | A549 | 0.72 | Data |
| HCT116 | Data | Data | |
| 2 | A549 | Data | Data |
| HCT116 | Data | Data | |
| Doxorubicin | A549 | Data | Data |
| HCT116 | Data | Data |
Data to be filled in from experimental results.
Table 2: Induction of Apoptosis by Pentathiepine Compounds
| Compound | Cell Line | Treatment Time (h) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | A549 | 24 | Data | Data |
| Compound 1 | A549 | 24 | Data | Data |
| Compound 2 | A549 | 24 | Data | Data |
Data to be filled in from experimental results.
Table 3: Effect of Pentathiepine Compounds on Cell Cycle Distribution
| Compound | Cell Line | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Control | A549 | Data | Data | Data | Data |
| Compound 1 | A549 | Data | Data | Data | Data |
| Compound 2 | A549 | Data | Data | Data | Data |
Data to be filled in from experimental results.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: General experimental workflow for assessing the anticancer activity of pentathiepines.
Caption: Hypothesized signaling pathway for pentathiepine-induced anticancer activity.
References
- 1. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model [irinsubria.uninsubria.it]
- 2. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action [mdpi.com]
- 3. OPUS 4 | Comprehensive evaluation of biological effects of pentathiepins on various human cancer cell lines and insights into their mode of action [epub.ub.uni-greifswald.de]
- 4. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Biological Effects of Pentathiepine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentathiepine derivatives are a class of sulfur-rich heterocyclic compounds that have garnered significant interest in drug discovery, particularly for their potent anticancer properties. These compounds have been shown to exert their biological effects through a variety of mechanisms, including the induction of oxidative stress, apoptosis, and cell cycle arrest. This document provides detailed application notes and protocols for evaluating the biological effects of pentathiepine derivatives in a research setting.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the biological activity of pentathiepine derivatives is to determine their cytotoxic and antiproliferative effects on cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Quantitative Data: Cytotoxicity of Pentathiepine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pentathiepine derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1 | A2780 (Ovarian) | 0.42 | [1] |
| CaCo-2 (Colon) | 0.58 | [1] | |
| MCF-7 (Breast) | >10.0 | [1] | |
| Panc-1 (Pancreatic) | 1.39 | [1] | |
| 2 | A2780 (Ovarian) | 0.55 | [1] |
| CaCo-2 (Colon) | 0.85 | [1] | |
| MCF-7 (Breast) | 1.89 | [1] | |
| Panc-1 (Pancreatic) | 2.34 | [1] | |
| 3 | A2780 (Ovarian) | 0.45 | [1] |
| CaCo-2 (Colon) | 0.65 | [1] | |
| MCF-7 (Breast) | 1.55 | [1] | |
| Panc-1 (Pancreatic) | 1.98 | [1] | |
| 4 | A2780 (Ovarian) | 0.51 | [1] |
| CaCo-2 (Colon) | 0.78 | [1] | |
| MCF-7 (Breast) | 1.76 | [1] | |
| Panc-1 (Pancreatic) | 2.11 | [1] | |
| 5 | A2780 (Ovarian) | 0.49 | [1] |
| CaCo-2 (Colon) | 0.72 | [1] | |
| MCF-7 (Breast) | 1.62 | [1] | |
| Panc-1 (Pancreatic) | 2.05 | [1] | |
| 6 | A2780 (Ovarian) | 0.98 | [1] |
| CaCo-2 (Colon) | 1.54 | [1] | |
| MCF-7 (Breast) | 3.45 | [1] | |
| Panc-1 (Pancreatic) | 4.12 | [1] |
Experimental Protocol: MTT Assay
Materials:
-
Pentathiepine derivatives
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pentathiepine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Investigation of Apoptosis Induction
Pentathiepine derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Pentathiepine derivatives
-
Human cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pentathiepine derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS and re-centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Principle of apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis
Pentathiepine derivatives can disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Pentathiepine derivatives
-
Human cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with pentathiepine derivatives as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
A key mechanism of action for many pentathiepine derivatives is the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The DCFDA assay is a common method to measure intracellular ROS levels.
Experimental Protocol: DCFDA Assay for Intracellular ROS
Materials:
-
Pentathiepine derivatives
-
Human cancer cell lines
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
PBS
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFDA.
-
Add the pentathiepine derivatives at various concentrations to the cells.
-
Measure the fluorescence intensity immediately and at different time points using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize ROS production using a fluorescence microscope.
Caption: Mechanism of intracellular ROS detection using DCFDA.
Inhibition of Glutathione Peroxidase (GPx) Activity
Pentathiepine derivatives have been shown to inhibit glutathione peroxidase (GPx), an important antioxidant enzyme. This inhibition contributes to the accumulation of intracellular ROS.
Experimental Protocol: Glutathione Peroxidase Activity Assay
Materials:
-
Pentathiepine derivatives
-
Bovine erythrocyte GPx or cell lysates containing GPx
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
tert-Butyl hydroperoxide (t-BHP) or hydrogen peroxide (H2O2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the pentathiepine derivative at various concentrations to the reaction mixture and pre-incubate.
-
Add the GPx enzyme or cell lysate to the mixture.
-
Initiate the reaction by adding the substrate (t-BHP or H2O2).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the GPx activity and the inhibitory effect of the pentathiepine derivatives.
Caption: Inhibition of the glutathione peroxidase pathway by pentathiepines.
Signaling Pathway Analysis
Pentathiepine derivatives can modulate various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and p53 pathways. Western blotting is a key technique to analyze the expression and phosphorylation status of proteins in these pathways.
Experimental Protocol: Western Blotting
Materials:
-
Pentathiepine derivatives
-
Human cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with pentathiepine derivatives as previously described.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Activation of the p53 pathway by pentathiepine derivatives.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for Studying Pentathiepine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups for investigating the interactions between pentathiepines and their protein targets. The protocols outlined below are designed to guide researchers in characterizing these interactions, from initial target identification to detailed biophysical and structural analysis.
Introduction to Pentathiepine-Protein Interactions
Pentathiepines are a class of sulfur-rich heterocyclic compounds that have garnered significant interest due to their potent biological activities, including anticancer properties.[1][2] A key mechanism of action for some pentathiepines is the inhibition of antioxidant enzymes, such as glutathione peroxidase 1 (GPx1), leading to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[1][3] Understanding the molecular details of how pentathiepines interact with their protein targets is crucial for the development of novel therapeutics. This document outlines various experimental approaches to elucidate these interactions.
Data Presentation: Quantitative Analysis of Pentathiepine-Protein Interactions
A critical aspect of studying these interactions is the quantitative determination of binding affinity and inhibitory potency. The following table summarizes key quantitative data for the interaction of various pentathiepines with their protein targets.
| Pentathiepine Derivative | Protein Target | Assay Type | IC50 (µM) | Binding Affinity (Kd) | Reference |
| 1 | Bovine erythrocyte GPx1 | Enzyme Inhibition | 0.56 | Not Reported | [1] |
| 2 | Bovine erythrocyte GPx1 | Enzyme Inhibition | 2.28 | Not Reported | [1] |
| 3 | Bovine erythrocyte GPx1 | Enzyme Inhibition | 0.92 | Not Reported | [1] |
| 4 | Bovine erythrocyte GPx1 | Enzyme Inhibition | 0.75 | Not Reported | [1] |
| 5 | Bovine erythrocyte GPx1 | Enzyme Inhibition | 0.83 | Not Reported | [1] |
| 6 | Bovine erythrocyte GPx1 | Enzyme Inhibition | > 12.5 | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Enzyme Inhibition Assay: Glutathione Peroxidase 1 (GPx1)
This protocol is adapted from studies on the inhibition of bovine erythrocyte GPx1 by novel pentathiepine derivatives.[1]
Principle: The activity of GPx1 is measured by a coupled enzyme assay. GPx1 reduces an organic hydroperoxide substrate (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a reducing agent, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to GPx1 activity.
Materials:
-
Bovine erythrocyte GPx1
-
Glutathione reductase (GR)
-
NADPH
-
Reduced glutathione (GSH)
-
tert-butyl hydroperoxide (t-BHP)
-
Pentathiepine derivatives
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM EDTA
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the pentathiepine inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
1 mM GSH
-
0.25 mM NADPH
-
1 U/mL GR
-
Varying concentrations of the pentathiepine inhibitor (e.g., 0.1 to 25 µM). Include a vehicle control (DMSO).
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Add GPx1 to a final concentration of 0.05 U/mL.
-
Initiate the reaction by adding t-BHP to a final concentration of 0.2 mM.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each pentathiepine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.[4]
Principle: The binding of a ligand, such as a pentathiepine, to its target protein often increases the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, and a shift in the melting curve indicates target engagement.
Materials:
-
Cancer cell line of interest
-
Pentathiepine derivative
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blotting or mass spectrometry equipment for protein quantification
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the pentathiepine derivative at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target protein or by quantitative mass spectrometry for a proteome-wide analysis.
-
Quantify the protein bands or peptide intensities at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and pentathiepine-treated samples. A shift in the melting curve to a higher temperature in the presence of the pentathiepine indicates target engagement.
Mass Spectrometry for Covalent Adduct Identification
Pentathiepines are known to react with cysteine residues in proteins. Mass spectrometry is a powerful tool to identify the specific sites of modification.
Principle: A protein of interest is incubated with the pentathiepine. The protein is then digested into smaller peptides, and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of peptides containing a cysteine residue modified by the pentathiepine will be increased by a specific mass shift, allowing for the identification of the modified peptide and the specific cysteine residue.
Materials:
-
Purified protein of interest
-
Pentathiepine derivative
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation (optional, for non-cysteine targeting analysis)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Incubate the purified protein with an excess of the pentathiepine derivative for a defined period.
-
(Optional) Reduce and alkylate the protein to block free cysteines that have not reacted with the pentathiepine.
-
Remove excess pentathiepine by dialysis or buffer exchange.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine residues corresponding to the mass of the pentathiepine adduct.
-
Manual validation of the MS/MS spectra of modified peptides is recommended to confirm the site of modification.
Mandatory Visualizations
Signaling Pathway
Caption: Pentathiepine-induced oxidative stress and apoptosis pathway.
Experimental Workflow: Target Identification and Validation
References
- 1. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pentathiepines in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentathiepines are a unique class of sulfur-rich heterocyclic compounds characterized by a seven-membered ring containing a pentathiepine (-S-S-S-S-S-) moiety. Initially discovered as natural products from marine organisms, such as varacin isolated from the marine ascidian Lissoclinum vareau, these compounds have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities.[1][2][3] Synthetic chemistry efforts have since expanded the library of pentathiepine analogs, allowing for the exploration of their therapeutic potential against a range of diseases.[1][4] This document provides an overview of the applications of pentathiepines in drug discovery, along with detailed protocols for key experiments used to evaluate their biological effects.
The remarkable bioactivities of pentathiepines are attributed to their unique chemical structure, which can interact with various biological targets. Their polysulfide chain is thought to play a crucial role in their mechanism of action, often involving the generation of reactive oxygen species (ROS) and interaction with intracellular thiols.[5] Documented biological activities of pentathiepines include potent anticancer, antifungal, antiviral, and antibacterial properties.[1][2] Furthermore, certain pentathiepine derivatives have shown promise as inhibitors of key enzymes implicated in neurodegenerative diseases and cancer, such as protein kinase C (PKC), striatal-enriched protein tyrosine phosphatase (STEP), and glutathione peroxidase (GPx1).[1]
These application notes and protocols are intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pentathiepine scaffold.
Data Presentation: Biological Activities of Pentathiepine Derivatives
The following tables summarize the quantitative data on the biological activities of various pentathiepine derivatives from the literature. This data provides a comparative overview of their potency against different cell lines and enzymes.
Table 1: Anticancer Activity of Pentathiepine Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Varacin | Human Colon Cancer (HCT-116) | 0.0006 - 0.0484 | [1] |
| Pentathiepin 136e | SiSo (Human Cervix Cancer) | Submicromolar | [1] |
| Pentathiepin 136b | SiSo (Human Cervix Cancer) | Submicromolar | [1] |
| Pentathiepin 136c | SiSo (Human Cervix Cancer) | Submicromolar | [1] |
| Indolizine-based PTEs | Various Human Cancer Cell Lines | Potent Activity | [2][6][7] |
| Aryl-substituted pyrrolo-pyrazine pentathiepin (Compound 1) | 14 Human Cancer Cell Lines | High Cytotoxicity | |
| Nicotinamide-piperidine pentathiepin (Compound 2) | 14 Human Cancer Cell Lines | High Cytotoxicity | |
| Nicotinamide-morpholine pentathiepin (Compound 3) | 14 Human Cancer Cell Lines | High Cytotoxicity | |
| Nicotinamide-N,N'-diethylamine pentathiepin (Compound 4) | 14 Human Cancer Cell Lines | High Cytotoxicity | |
| Nicotinamide-p-fluorophenone-piperazine pentathiepin (Compound 5) | 14 Human Cancer Cell Lines | High Cytotoxicity | |
| Nicotinamide-p-tosyl-piperazine pentathiepin (Compound 6) | 14 Human Cancer Cell Lines | High Cytotoxicity |
Table 2: Enzyme Inhibitory Activity of Pentathiepine Derivatives (IC50 values)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Pentathiepin 136b | Bovine Erythrocyte GPx1 | Submicromolar | [1] |
| Pentathiepin 136c | Bovine Erythrocyte GPx1 | Submicromolar | [1] |
| Pentathiepin 136e | Bovine Erythrocyte GPx1 | Submicromolar | [1] |
| TC-2153 (Pentathiepin 9) | Striatal-Enriched Protein Tyrosine Phosphatase (STEP) | Potent Inhibitor | [1] |
| Pentathiepin 10 | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Potent Inhibitor | [1] |
| Various Pentathiepines | Protein Kinase C (PKC) | Potent Inhibitors | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pentathiepine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of pentathiepine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pentathiepine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pentathiepine compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the pentathiepine compounds.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the generation of intracellular ROS in cells treated with pentathiepine compounds.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pentathiepine compounds
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black microplate at an appropriate density and allow them to attach overnight.
-
-
DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-25 µM.[9]
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]
-
-
Compound Treatment:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of medium containing different concentrations of the pentathiepine compounds to the wells.
-
Include a vehicle control and a positive control (e.g., H2O2).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[10]
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the amount of intracellular ROS.
-
Express the results as a fold change in fluorescence intensity compared to the vehicle control.
-
Protocol 3: Assessment of DNA Damage using the Comet Assay (Alkaline)
This protocol detects single and double-strand DNA breaks in cells treated with pentathiepine compounds.
Materials:
-
Cells of interest
-
Pentathiepine compounds
-
Comet assay slides (pre-coated with agarose)
-
Low melting point agarose (LMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Treat cells with pentathiepine compounds for the desired time.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMA (at 37°C) at a ratio of 1:10 (v/v).
-
Pipette 75 µL of the cell/agarose mixture onto a pre-coated comet assay slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[1]
-
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.
-
Stain the slides with a DNA staining solution for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., tail length, tail moment).[1]
-
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with pentathiepine compounds.
Materials:
-
Cells of interest
-
Pentathiepine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with pentathiepine compounds for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2) for PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Signaling Pathway: Proposed Mechanism of Pentathiepine-Induced Apoptosis
Caption: Proposed signaling pathway of pentathiepine-induced apoptosis in cancer cells.
Experimental Workflow: Evaluation of Pentathiepine Anticancer Activity
Caption: General experimental workflow for evaluating the anticancer activity of pentathiepines.
Logical Relationship: Structure-Activity Relationship (SAR) Concept
Caption: Conceptual diagram illustrating the Structure-Activity Relationship (SAR) for pentathiepines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. youtube.com [youtube.com]
- 9. bioquochem.com [bioquochem.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1,2,3,4,5-Pentathiepine Synthesis and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and handling of 1,2,3,4,5-pentathiepine and its derivatives. The information is intended for use by trained professionals in a laboratory setting.
I. Synthesis of Fused 1,2,3,4,5-Pentathiepines
Two primary methods for the synthesis of fused 1,2,3,4,5-pentathiepines are outlined below: a one-pot reaction using disulfur dichloride and a molybdenum-mediated approach.
A. One-Pot Synthesis using Disulfur Dichloride and DABCO
This method provides a straightforward, one-pot synthesis of fused pentathiepines from nucleophilic heterocycles.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophilic heterocycle (e.g., N-methylpyrrole, thiophene, or their derivatives) in anhydrous chloroform at room temperature.
-
Reagent Addition: To this solution, add 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Sulfur Source: Slowly add a solution of disulfur dichloride (S₂Cl₂) in anhydrous chloroform to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the substrate, with some reactions proceeding for up to 48 hours.[3]
-
Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| N-methylpyrrole | Dichloropyrrolopentathiepine | 50 | [1] |
| 2,5-dichloro-N-methylpyrrole | Dichloropyrrolopentathiepine | Higher than 50 | [1] |
| 2-chloro-N-methylpyrrole | Dichloropyrrolopentathiepine | Higher than 50 | [1] |
| N-methylindole | N-methylindole-fused pentathiepine | 70 | [3] |
B. Molybdenum-Mediated Synthesis
This method is particularly useful for the synthesis of structurally complex N-heterocyclic pentathiepines under milder conditions.[4][5]
Experimental Protocol:
-
Precursor Synthesis: The synthesis typically begins with a Sonogashira cross-coupling reaction between a halo-N-heterocycle and an alkyne precursor, such as propynyl 3,3-diethylacetal, to form the alkyne-substituted heterocycle.[4]
-
Ring-Closing Reaction: The ring-closing reaction is mediated by a molybdenum oxo-bistetrasulfido complex in the presence of elemental sulfur. This step facilitates the formation of both the pentathiepine ring and, in some cases, an adjacent indolizine ring.[4]
-
Reaction Conditions: The reaction is carried out under anhydrous conditions and an inert atmosphere.
-
Purification: The final product is purified by column chromatography.
Quantitative Data:
| Starting Material Backbone | Product Backbone | Yield (%) | Reference |
| Nicotinamide | Nicotinamide-fused pentathiepine | Good | [6] |
| Pyrrolo-pyrazine | Pyrrolo-pyrazine-fused pentathiepine | 78 (for intermediate) | [6] |
II. Purification by Column Chromatography
Column chromatography is the standard method for purifying 1,2,3,4,5-pentathiepines.
Experimental Protocol:
-
Stationary Phase: Use silica gel (mesh size 230-400) as the stationary phase.
-
Slurry Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. Handling and Safety Protocols
A. Reagent Handling: Disulfur Dichloride (S₂Cl₂)
Disulfur dichloride is a corrosive and toxic reagent that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Handle S₂Cl₂ in a well-ventilated chemical fume hood to avoid inhalation of its pungent and irritating fumes.[6]
-
Moisture Sensitivity: S₂Cl₂ reacts with water and moist air to produce toxic and corrosive gases like sulfur dioxide and hydrogen chloride.[7] It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere.
-
Storage: Store S₂Cl₂ in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and alcohols.[7]
-
Disposal: Neutralize excess or spilled S₂Cl₂ with a basic solution, such as a mixture of dry soda ash and slaked lime.[6][7]
B. Product Handling: this compound
-
General Precautions: As with any chemical, avoid contact with skin and eyes and do not ingest.
-
Storage: Store solid this compound in a tightly sealed container in a cool, dry place.
IV. Biological Activity and Signaling Pathways
1,2,3,4,5-Pentathiepines have demonstrated significant biological activity, including cytotoxic effects against cancer cells and antifungal properties.
A. Cytotoxicity against Cancer Cell Lines
Several pentathiepine derivatives have shown potent cytotoxic activity against various human cancer cell lines.
Quantitative Data (IC₅₀ Values):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [7] |
| Compound 1 | PC-3 (Pancreatic Cancer) | 10 - 50 | [7] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |
| Compound 2 | HTB-26 (Breast Cancer) | 10 - 50 | [7] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | [7] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [7] |
| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [7] |
| Pyrimidine Derivative 67 | HCT-116 (Colon Cancer) | 58.1 µg/mL | [8] |
| Pyrimidine Derivative 68 | HCT-116 (Colon Cancer) | 3.75 µM | [8] |
| Pyrimidine Derivative 68 | MCF-7 (Breast Cancer) | 5.13 µM | [8] |
B. Proposed Mechanism of Action: Inhibition of Glutathione Peroxidase and Induction of Apoptosis
A proposed mechanism for the cytotoxic and antifungal activity of pentathiepines involves the inhibition of the antioxidant enzyme glutathione peroxidase (GPx). This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and ultimately triggering apoptosis (programmed cell death).
Caption: Proposed signaling pathway for this compound cytotoxicity.
V. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,2,3,4,5-pentathiepines.
Caption: General experimental workflow for pentathiepine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A one-step synthesis of fused pentathiepins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of –OEt Substituents in Molybdenum-Assisted Pentathiepine Formation—Access to Diversely Functionalized Azines [mdpi.com]
- 6. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4,5-Pentathiepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3,4,5-pentathiepine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing fused 1,2,3,4,5-pentathiepins?
A1: A widely used and effective method is a one-pot synthesis involving the reaction of electron-rich nucleophilic heterocycles (such as pyrroles, thiophenes, and indoles) with disulfur dichloride (S₂Cl₂) in the presence of a base, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent like chloroform at room temperature.[1][2] This approach allows for the direct formation of the fused pentathiepin ring system in a single step.
Q2: What are the key starting materials for this synthesis?
A2: The synthesis is versatile and can be applied to a range of nucleophilic heterocyclic compounds. Commonly used substrates include:
-
Pyrrole and its derivatives (e.g., N-methylpyrrole)
-
Thiophene and its derivatives
-
Indole and its derivatives (e.g., N-methylindole)
-
Tetrahydro derivatives of these heterocycles[1]
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the substrate and reaction conditions. For instance, the reaction of N-methylpyrrole with S₂Cl₂ and DABCO can produce the corresponding dichloropentathiepin in up to 50% yield under optimized conditions.[3] For other substrates, yields may be lower, and optimization of reaction parameters is often necessary.
Troubleshooting Guide
Problem 1: Low or no yield of the desired pentathiepine.
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure that the disulfur dichloride (S₂Cl₂) is fresh and has been stored under anhydrous conditions to prevent decomposition. DABCO should also be of high purity and stored in a desiccator. |
| Sub-optimal Reaction Temperature | While the reaction is typically carried out at room temperature, some substrates may require gentle cooling (e.g., 0 °C) or slight warming to proceed efficiently.[3] It is recommended to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature. |
| Incorrect Stoichiometry | The molar ratio of the heterocycle, S₂Cl₂, and DABCO is critical. A common starting point is a 1:2:2 molar ratio, but this may need to be adjusted based on the reactivity of the substrate. |
| Poor Quality Solvent | The solvent (e.g., chloroform) should be dry and of high purity. The presence of water or other impurities can lead to side reactions and a decrease in yield. |
Problem 2: Formation of significant amounts of side-products.
| Side-Product | Identification | Prevention/Minimization |
| Dichlorinated Heterocycle | Characterized by the presence of two additional chlorine atoms on the starting heterocycle, identifiable by mass spectrometry and NMR spectroscopy. For example, in the reaction with N-methyl and ethyl indole, 2,3-dichloro derivatives can form.[1][2] | The formation of chlorinated byproducts can sometimes be influenced by the reaction conditions. Adjusting the rate of addition of S₂Cl₂ or modifying the reaction temperature may favor the formation of the desired pentathiepine. |
| Bispentathiepin | This side-product contains two pentathiepine rings fused to the parent heterocycle. Its formation is more common with certain substrates, such as N-isopropylpyrrolidine.[1] | The formation of bispentathiepins is dependent on the substrate's reactivity and the stoichiometry of the reagents. Careful control of the molar ratios of the reactants can help to minimize the formation of this byproduct. |
Problem 3: Difficulty in purifying the final product.
| Issue | Suggested Solution |
| Co-elution of Product and Byproducts | Purification is typically achieved by column chromatography on silica gel.[3] A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. Careful monitoring of the fractions by TLC is crucial to separate the desired pentathiepine from chlorinated and bispentathiepin side-products. |
| Product Instability on Silica Gel | Some sulfur-rich compounds can be sensitive to acidic silica gel. If product degradation is observed, using neutral or deactivated silica gel, or employing an alternative purification technique like preparative thin-layer chromatography (prep-TLC) or flash chromatography, may be beneficial. |
Quantitative Data Summary
The following table summarizes the yields of various fused 1,2,3,4,5-pentathiepines synthesized via the one-pot reaction with S₂Cl₂ and DABCO.
| Starting Heterocycle | Product | Yield (%) | Reference |
| N-Methylpyrrole | Dichloropentathiepin | 50 | [3] |
| N-Isopropylpyrrolidine | Bispentathiepin | Not specified | [1] |
| Thiophene | Thiophenopentathiepin | Not specified | [1] |
| Tetrahydrothiophene | Tetrahydrothiophenopentathiepin | Not specified | [1] |
Experimental Protocols
General One-Pot Synthesis of Fused 1,2,3,4,5-Pentathiepines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting nucleophilic heterocycle in anhydrous chloroform.
-
Reagent Addition: To the stirred solution, add 1,4-diazabicyclo[2.2.2]octane (DABCO). Subsequently, add a solution of disulfur dichloride (S₂Cl₂) in anhydrous chloroform dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure fused this compound.
-
Characterization: Characterize the final product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm its identity and purity.
Visualizations
References
Technical Support Center: Overcoming Low Water Solubility of Pentathiepine for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low water solubility of pentathiepine and its derivatives during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my pentathiepine compound precipitating in my aqueous assay buffer?
A1: Pentathiepines are often characterized by high lipophilicity and consequently low aqueous solubility. One study determined the aqueous solubility of a representative pentathiepine to be below 3 µM in phosphate-buffered saline (PBS) at pH 7.4, classifying it as "practically insoluble" according to the European Pharmacopoeia.[1] This inherent low solubility is the primary reason for precipitation when introduced into aqueous buffer systems typical for in vitro assays.
Q2: What are the consequences of pentathiepine precipitation in my in vitro assay?
A2: Compound precipitation can significantly impact the accuracy and reproducibility of your in vitro assay results. The actual concentration of the dissolved, biologically active compound will be much lower and unknown, leading to an underestimation of its potency (e.g., inflated IC50 values). Precipitates can also interfere with assay detection methods, such as light absorbance or fluorescence, and can cause physical damage to cells in culture.
Q3: I am using DMSO to dissolve my pentathiepine, but it still precipitates upon dilution in my cell culture medium. What can I do?
A3: While Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions of hydrophobic compounds, precipitation upon dilution into aqueous media is a frequent issue. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. You may need to prepare a more diluted stock solution in DMSO to achieve this, but this is limited by the compound's solubility in DMSO.
-
Sonication: Briefly sonicating the diluted pentathiepine solution in the aqueous buffer may help to break up small aggregates and transiently improve dispersion.
-
Pre-warming Media: Warming the cell culture media to 37°C before adding the pentathiepine stock solution can sometimes help to delay precipitation.
-
Consider Alternative Solubilization Strategies: If precipitation persists, more advanced formulation strategies are likely necessary.
Q4: Are there alternative methods to enhance the solubility of pentathiepine for in vitro assays?
A4: Yes, several formulation strategies can be employed to overcome the low water solubility of pentathiepine. One effective method is the use of a liposomal formulation.[2] Other potential approaches that have been used for poorly soluble drugs include the use of cyclodextrins and nanoparticle formulations.[3][4]
Q5: How can a liposomal formulation improve pentathiepine solubility?
A5: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their core or lipid membrane. This encapsulation effectively shields the hydrophobic pentathiepine from the aqueous environment, allowing for a much higher concentration to be stably dispersed in aqueous solutions. A study demonstrated that incorporating a model pentathiepin into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes increased its aqueous solubility by several orders of magnitude, from < 3 µM to approximately 400 µM.[1][2]
Troubleshooting Guides
Issue: Precipitate Observed in Cell Culture Wells After Treatment with Pentathiepine
Possible Causes & Solutions
| Cause | Solution |
| Low Aqueous Solubility | The inherent chemical property of the pentathiepine. |
| High Final DMSO Concentration | High concentrations of DMSO can lead to compound "crashing out" and can also be cytotoxic. |
| Incorrect Stock Solution Preparation | The compound may not be fully dissolved in the initial DMSO stock. |
| Temperature Effects | Changes in temperature between stock solution and assay media can affect solubility. |
Troubleshooting Workflow
Troubleshooting workflow for pentathiepine precipitation.
Experimental Protocols
Protocol: Preparation of Liposomal Pentathiepine Formulation
This protocol is adapted from a study that successfully increased the aqueous solubility of a model pentathiepine.[2]
Materials:
-
Pentathiepine derivative
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Lipid Film Hydration:
-
Dissolve the pentathiepine and DOPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will result in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes.
-
Pass the suspension through a 100 nm membrane multiple times (e.g., 11 times) using a mini-extruder. This process will yield a suspension of large unilamellar vesicles (LUVs).
-
-
Characterization:
-
Determine the concentration of pentathiepine incorporated into the liposomes using a validated HPLC method.
-
Measure the size distribution of the liposomes using dynamic light scattering (DLS).
-
Quantitative Data Summary
| Parameter | Free Pentathiepine | Liposomal Pentathiepine |
| Aqueous Solubility (PBS, pH 7.4) | < 3 µM | ~400 µM |
| Stability in presence of 10 mM GSH | - | 4-fold increase in stability |
Data sourced from a study on a model pentathiepine.[1][2]
Signaling Pathway
Pentathiepines have been shown to inhibit glutathione peroxidase 1 (GPx1), leading to an increase in intracellular reactive oxygen species (ROS), DNA damage, and subsequent induction of apoptosis.[5]
Simplified signaling pathway of pentathiepine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. OPUS 4 | Liposomal formulation of model pentathiepin improves solubility and stability toward glutathione while preserving anticancer activity [epub.ub.uni-greifswald.de]
- 3. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Pentathiepine Biological Assays
Welcome to the technical support center for pentathiepine biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this unique class of sulfur-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my cytotoxicity (e.g., MTT, XTT) assay results with pentathiepine compounds?
A1: Inconsistent results in cytotoxicity assays with pentathiepines can stem from several factors related to their chemical properties:
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Poor Aqueous Solubility: Pentathiepines are often hydrophobic, leading to precipitation in aqueous cell culture media. This results in an inaccurate concentration of the compound in solution and, consequently, variable effects on cells.
-
Reaction with Media Components: The pentathiepine ring can react with components in the cell culture medium, particularly thiols like cysteine or glutathione (GSH), leading to its degradation and a loss of activity over the course of the experiment.
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Compound Aggregation: Due to their hydrophobicity, pentathiepine molecules can aggregate in solution, which can lead to non-specific cellular responses and artifacts in the assay readout.
Q2: My pentathiepine compound shows high potency in some experiments but is almost inactive in others. What could be the cause?
A2: This is a classic sign of compound instability. Pentathiepines are known to be susceptible to degradation in the presence of intracellular thiols, most notably glutathione (GSH).[1] The level of intracellular GSH can vary between cell lines and even within the same cell line depending on culture conditions and cell density. This variability in GSH levels can lead to differential rates of pentathiepine degradation and, therefore, inconsistent biological activity.
Q3: How can I improve the solubility of my pentathiepine compound in my cell-based assays?
A3: Improving the solubility of hydrophobic compounds like pentathiepines is crucial for obtaining reliable data. Here are a few strategies:
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Use of Co-solvents: While DMSO is a common solvent for initial stock solutions, using co-solvents like PEG400 or Tween 80 can sometimes help maintain solubility upon dilution into aqueous media.[2]
-
Preparation of Fresh Dilutions: Always prepare fresh dilutions of your pentathiepine compound from a concentrated stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Sonication: Briefly sonicating the diluted solution before adding it to the cells can help to break up small aggregates that may have formed.
-
Formulation: For in vivo or long-term in vitro studies, consider formulating the pentathiepine in a delivery vehicle like liposomes, which has been shown to improve stability and solubility.
Q4: Can the choice of cell line affect the observed activity of pentathiepines?
A4: Absolutely. Different cell lines have varying levels of intracellular glutathione (GSH) and other thiols, which can directly impact the stability and, therefore, the activity of pentathiepine compounds.[1] It is advisable to measure the baseline GSH levels in the cell lines you are using if you observe significant discrepancies in potency.
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Wells
-
Symptom: Visible precipitate or turbidity in the cell culture wells after adding the pentathiepine compound.
-
Root Cause: Poor aqueous solubility of the pentathiepine.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted pentathiepine solution for any signs of precipitation.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced precipitation upon dilution.
-
Serial Dilution Technique: When preparing dilutions, perform them serially in the appropriate cell culture medium, vortexing or mixing well between each dilution step.
-
Solubility Test: Determine the maximum soluble concentration of your pentathiepine in the assay medium before conducting the full experiment. This can be done by preparing a serial dilution and observing the point at which precipitation occurs.
-
Issue 2: High Well-to-Well Variability in Assay Readouts
-
Symptom: Inconsistent absorbance, fluorescence, or luminescence readings across replicate wells treated with the same concentration of pentathiepine.
-
Root Cause: Uneven distribution of the compound due to aggregation or precipitation.
-
Troubleshooting Steps:
-
Mixing Technique: After adding the pentathiepine solution to the wells, ensure proper mixing by gently pipetting up and down or by using a plate shaker. Be careful not to disturb adherent cells.
-
Centrifugation of Stock: Before preparing dilutions, centrifuge the stock solution of the pentathiepine to pellet any pre-existing aggregates.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, as they are more prone to evaporation, which can concentrate the compound and lead to variability. Fill the outer wells with sterile PBS or media.
-
Issue 3: Loss of Compound Activity Over Time
-
Symptom: The biological effect of the pentathiepine decreases significantly with longer incubation times.
-
Root Cause: Degradation of the pentathiepine ring, likely due to reaction with intracellular thiols like GSH.[1]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the stability of the compound's effect over different incubation periods (e.g., 4, 8, 24, 48 hours).
-
Control for GSH Interaction: To test the hypothesis of GSH-mediated degradation, you can pre-treat cells with a GSH depleting agent like L-buthionine sulfoximine (BSO) before adding the pentathiepine.[1] An increase in potency in the BSO-treated cells would suggest that GSH is involved in the inactivation of your compound.
-
HPLC Analysis: To directly assess stability, incubate the pentathiepine in cell culture medium (with and without cells) for different durations and analyze the remaining intact compound by RP-HPLC.[1]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for some pentathiepine compounds in various cancer cell lines. Note the variability in potency, which can be attributed to both the specific chemical structure of the compound and the different cellular contexts.
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Liposomal 136e | A2780 | Antiproliferative | 0.09 | [3] |
| Liposomal 136e | SiSo | Antiproliferative | 0.29 | [3] |
| Free Pentathiepin 136e | A2780 | Antiproliferative | 0.10 | [3] |
| Free Pentathiepin 136e | SiSo | Antiproliferative | 0.32 | [3] |
| Pentathiepin-related | Various | Anticancer | Low-micromolar range |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pentathiepine compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the pentathiepine compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DCFDA Reactive Oxygen Species (ROS) Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with the pentathiepine compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of a 10-20 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Troubleshooting workflow for pentathiepine assays.
References
Technical Support Center: Optimization of Pentathiepine Synthesis
Welcome to the technical support center for pentathiepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these unique sulfur-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the molybdenum-mediated pentathiepine synthesis is very low. What are the common causes?
A1: Low yields in molybdenum-mediated pentathiepine synthesis are a common issue, and yields can be highly variable and unpredictable.[1] Several factors can contribute to this:
-
Purity of Reagents and Solvents: Ensure that all starting materials, including the alkyne precursor, elemental sulfur, and the molybdenum complex, are of high purity. The solvent, typically dimethylformamide (DMF), should be anhydrous.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reaction Temperature: The standard temperature for this reaction is 50 °C. Deviations from this temperature can significantly impact the yield.
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Stoichiometry of Reactants: The ratio of the alkyne precursor, elemental sulfur, and the molybdenum catalyst is critical. Optimization of these ratios may be necessary for your specific substrate.
Q2: During the work-up of my pentathiepine synthesis, the organic layer turned green. What does this indicate?
A2: A green coloration observed during the work-up, particularly when using chlorinated solvents like dichloromethane (DCM), is a strong indicator of pentathiepine degradation. Pentathiepines can be unstable under certain conditions, and exposure to specific solvents or prolonged exposure to air can lead to decomposition. It is advisable to minimize the use of chlorinated solvents during extraction and purification if degradation is observed.
Q3: I am attempting a molybdenum-mediated synthesis with an alkyne precursor that does not have an ethoxy group, and the reaction is not working. Why is this?
A3: The presence of at least one ethoxy group on the alkyne precursor is crucial for the molybdenum-mediated synthesis of pentathiepines to proceed.[2][3] The reaction mechanism is believed to involve the ethoxy group. Studies have shown that the complete absence of ethoxy substituents on the alkyne precursor prevents the formation of the pentathiepine product entirely.[2][3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during pentathiepine synthesis and provides potential solutions.
Problem 1: No product formation or very low conversion.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the molybdenum oxo bis-tetrasulfide complex is active. If it is old or has been improperly stored, consider synthesizing a fresh batch. |
| Incorrect Reaction Temperature | Verify the reaction temperature is maintained at 50 °C. Use a calibrated thermometer and a stable heating source. |
| Poor Quality of Elemental Sulfur | Use high-purity, finely ground elemental sulfur to ensure proper dissolution and reactivity in DMF. |
| Presence of Oxygen or Moisture | Thoroughly dry all glassware and ensure a continuous flow of inert gas. Use anhydrous solvents. |
Problem 2: Product degradation during work-up and purification.
| Potential Cause | Troubleshooting Step |
| Solvent-Induced Decomposition | Avoid using dichloromethane (DCM) for extraction if a green coloration is observed. Consider alternative solvents like ethyl acetate or toluene. |
| Prolonged Purification Time | Pentathiepines can be unstable on silica gel. Minimize the time the product is on the column and consider using a less acidic stationary phase or a different purification method like recrystallization. |
| Exposure to Light | Some organic sulfur compounds are light-sensitive. Protect the reaction and purification setup from direct light. |
Experimental Protocols
General Protocol for Molybdenum-Mediated Pentathiepine Synthesis
This protocol is a general guideline for the synthesis of pentathiepines from alkynyl-substituted heterocyclic precursors.
Materials:
-
Alkynyl precursor with at least one ethoxy group
-
Elemental Sulfur (S₈)
-
Molybdenum oxo bis-tetrasulfide complex (e.g., (NH₄)₂[MoO(S₄)₂])
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alkynyl precursor in anhydrous DMF.
-
To this solution, add elemental sulfur and the molybdenum oxo bis-tetrasulfide complex.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the general reaction conditions for the molybdenum-mediated synthesis of pentathiepines. Note that specific yields are highly substrate-dependent.
| Parameter | Condition | Notes |
| Solvent | Dimethylformamide (DMF) | Must be anhydrous. |
| Temperature | 50 °C | Critical for reaction success. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation. |
| Catalyst | Molybdenum oxo bis-tetrasulfide complex | Activity is crucial. |
| Sulfur Source | Elemental Sulfur (S₈) | High purity is recommended. |
| Yield | Variable (Low to High) | Highly dependent on the substrate and reaction conditions.[1] |
Visualizations
Experimental Workflow for Molybdenum-Mediated Pentathiepine Synthesis
Caption: Workflow for molybdenum-mediated pentathiepine synthesis.
Troubleshooting Logic for Low Pentathiepine Yield
Caption: Decision tree for troubleshooting low pentathiepine yields.
References
"refining analytical methods for detecting pentathiepine metabolites"
Welcome to the technical support center for the analysis of pentathiepine metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimental workflows. Given that dedicated protocols for pentathiepine metabolites are not widely established, this guide consolidates best practices for the analysis of sulfur-containing and cyclic polysulfide compounds, tailored to the unique properties of pentathiepines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing pentathiepine metabolites?
A1: The primary challenges stem from the inherent instability of the pentathiepine ring, which contains a five-sulfur chain.[1][2][3] This can lead to degradation during sample collection, preparation, and analysis. Key challenges include:
-
Sample Stability: Pentathiepine metabolites can be susceptible to degradation, particularly in the presence of nucleophiles like glutathione, which is abundant in biological matrices.[2]
-
Matrix Effects: Biological samples are complex, and endogenous components can interfere with the ionization and detection of target analytes in mass spectrometry, a phenomenon known as ion suppression or enhancement.
-
Lack of Standards: Commercially available standards for pentathiepine metabolites are rare, making definitive identification and quantification challenging.
-
Chromatographic Behavior: The high sulfur content can lead to unique chromatographic behaviors, including the potential for interactions with metallic components of the HPLC system.
Q2: Which analytical platforms are most suitable for detecting pentathiepine metabolites?
A2: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for the analysis of pentathiepine metabolites.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for separating metabolites from the complex biological matrix. Reversed-phase chromatography is a good starting point.
-
Mass Spectrometry (MS): Mass spectrometry provides the sensitivity and selectivity required for detection and structural elucidation. High-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF analyzers, is highly recommended to aid in formula determination. Tandem mass spectrometry (MS/MS) is crucial for fragmentation analysis to help identify unknown metabolites.
Q3: What are the key considerations for sample preparation?
A3: Proper sample preparation is critical to ensure the stability and accurate measurement of pentathiepine metabolites.
-
Quenching: Immediately halt metabolic activity at the time of sample collection. This is often achieved by rapid cooling and the addition of a cold organic solvent.
-
Extraction: Use a robust extraction method to isolate the metabolites. A common approach is protein precipitation with a cold solvent like methanol or acetonitrile.
-
Drying and Storage: Samples should be thoroughly dried to prevent degradation.[4] If storage is necessary, it should be at -80°C. Minimize freeze-thaw cycles.
-
Derivatization: For certain polysulfides, derivatization can improve stability and chromatographic performance.[5] This may be an avenue to explore for pentathiepine metabolites if instability is a major issue.
Troubleshooting Guides
LC-MS Method Development and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Analyte Signal | Sample degradation | Prepare fresh samples and minimize handling time. Keep samples cold throughout the process. |
| Ion suppression from matrix components | Dilute the sample. Optimize the chromatography to separate the analyte from interfering matrix components. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE). | |
| Inappropriate MS settings | Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures). Ensure the correct mass range is being scanned. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Reduce the injection volume or sample concentration. |
| Secondary interactions with the column | Use a column with a different stationary phase. Add a small amount of a modifying agent to the mobile phase (e.g., formic acid). | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Retention Time Shifts | Inconsistent mobile phase preparation | Prepare fresh mobile phase and ensure accurate composition. |
| Column degradation | Flush the column or replace it if necessary. | |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
Data Interpretation
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in Identifying Unknown Metabolites | Lack of fragmentation in MS/MS | Increase the collision energy in the mass spectrometer to induce more fragmentation. |
| Complex fragmentation pattern | Utilize high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions. This can help in assigning elemental compositions. | |
| Isomeric metabolites | It may not be possible to distinguish isomers by MS alone. Optimize chromatographic separation to resolve them. If standards are available, compare retention times. | |
| Quantification Challenges | Non-linear calibration curve | Ensure the concentration range of your standards is appropriate. Check for detector saturation at high concentrations. |
| High variability between replicate injections | Check for issues with the autosampler and injection precision. Ensure the sample is stable in the autosampler. |
Experimental Protocols
General Protocol for Extraction of Pentathiepine Metabolites from Plasma
-
Quenching and Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Starting Conditions for HPLC-MS Analysis
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes to determine the best response. |
| MS Analyzer | High-resolution mass spectrometer (e.g., Orbitrap or TOF) |
| Scan Mode | Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the most abundant ions. |
Visualizations
Caption: A generalized experimental workflow for the analysis of pentathiepine metabolites.
Caption: A hypothetical metabolic pathway for pentathiepine compounds.
References
- 1. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation - Sulfur in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
"addressing challenges in scaling up 1,2,3,4,5-pentathiepine production"
Welcome to the technical support center for the synthesis and scale-up of 1,2,3,4,5-pentathiepins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,3,4,5-pentathiepine ring system?
A1: There are three primary methods for the synthesis of 1,2,3,4,5-pentathiepins:
-
Molybdenum-Mediated Synthesis: This method involves the reaction of an alkyne precursor with a molybdenum-oxo-bistetrasulfido complex and elemental sulfur. It is known for its applicability to complex N-heterocyclic pentathiepins.
-
Reaction with Disulfur Dichloride (S₂Cl₂): This approach treats nucleophilic heterocycles, such as pyrroles and thiophenes, with disulfur dichloride and a base like DABCO (1,4-diazabicyclo[2.2.2]octane) in a one-pot synthesis.
-
Synthesis from Dithiols: This method involves reacting 1,2-dithiols or related compounds with elemental sulfur, often in a solvent like liquid ammonia, to form benzopentathiepins in high yields.[1]
Q2: What are the general challenges to consider when scaling up chemical reactions from the lab to a pilot plant?
A2: Scaling up chemical production is not a linear process and presents several challenges. Key considerations include:
-
Non-Linear Scale-Up: Physical properties like surface area to mass ratio change non-linearly with increased volume, affecting reaction kinetics, fluid dynamics, and thermodynamics.
-
Thermodynamics: Managing heat gain and loss is critical as exothermic or endothermic reactions can behave differently in larger vessels.
-
Fluid Dynamics: Mixing efficiency and flow patterns (laminar vs. turbulent) can change significantly, impacting reaction homogeneity and heat transfer.
-
Equipment Selection: Materials of construction and equipment size must be carefully chosen to withstand reaction conditions and ensure safety and longevity.
-
Process Optimization and Reproducibility: Processes optimized at a small scale may not be directly transferable and require re-optimization to ensure consistency in product quality and yield.
Troubleshooting Guide
Low Product Yield
Problem: The final yield of the this compound product is significantly lower than expected.
Possible Causes & Solutions:
-
Cause 1: Presence of Moisture or Oxygen.
-
Solution: The synthesis of pentathiepins, particularly the molybdenum-mediated method, often requires anhydrous and inert conditions. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Solution: The stability of intermediates and the final pentathiepine product can be temperature-sensitive. If the reaction is exothermic, consider adding reagents dropwise or using an ice bath to maintain the desired temperature. For reactions requiring heating, ensure uniform heat distribution and monitor the temperature closely to avoid decomposition.
-
-
Cause 3: Incomplete Reaction.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or, if applicable, adding a slight excess of a key reagent.
-
-
Cause 4: Product Decomposition During Workup or Purification.
-
Solution: Pentathiepins can be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully during workup. When performing chromatography, consider using a neutral stationary phase like silica gel and a non-polar eluent system. Avoid prolonged exposure to high temperatures during solvent evaporation.
-
-
Cause 5: Formation of Side Products.
-
Solution: The reaction of nucleophilic heterocycles with S₂Cl₂ can lead to various side products. The regioselectivity can sometimes be enhanced by pre-mixing and equilibrating the S₂Cl₂ and the base before adding the heterocycle. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., stoichiometry, temperature, addition rate) to minimize their formation.
-
Difficulties in Product Purification
Problem: The crude product is difficult to purify, leading to low purity of the final this compound.
Possible Causes & Solutions:
-
Cause 1: Viscous Reaction Mixture or Intractable Side-Products.
-
Solution: Some synthetic routes can produce viscous oils or solid precipitates that complicate extraction and purification. Ensure vigorous stirring to maintain a homogenous mixture. If intractable side-products are formed, consider modifying the reaction conditions or exploring alternative purification techniques such as crystallization or preparative HPLC.
-
-
Cause 2: Co-elution of Impurities during Chromatography.
-
Solution: If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). Gradient elution can also help to improve separation.
-
-
Cause 3: Product Instability on Silica Gel.
-
Solution: If the pentathiepine product appears to decompose on silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent. Alternatively, purification by crystallization may be a better option.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,2,3,4,5-Pentathiepins
| Synthetic Method | Starting Materials | Reagents | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Molybdenum-Mediated Synthesis | Alkyne precursors | (NH₄)₂[MoS₄], S₈ | Anhydrous, inert atmosphere, room temperature | Moderate to Good | Tolerates a wide range of functional groups, applicable to complex heterocycles. | Requires a stoichiometric amount of the molybdenum complex, which can be expensive and needs to be removed during workup. |
| Reaction with S₂Cl₂ | Nucleophilic heterocycles (e.g., pyrroles, thiophenes) | S₂Cl₂, Base (e.g., DABCO) | Chloroform, room temperature | Variable, can be moderate to good | One-pot synthesis, readily available reagents. | Can produce a mixture of products, including chlorinated side products. The reaction can be highly exothermic. |
| Synthesis from Dithiols | 1,2-Benzenedithiols | Elemental Sulfur (S₈) | Liquid ammonia, ambient temperature | High | High yields, simple procedure. | Limited to the synthesis of benzopentathiepins and related fused systems.[1] |
Experimental Protocols
Protocol 1: Molybdenum-Mediated Synthesis of a Pentathiepino[6,7-a]indolizine Derivative
This protocol is a general representation based on published procedures.
Materials:
-
Substituted 2-(prop-1-yn-1-yl)pyridine derivative (1.0 equiv)
-
Ammonium tetrathiomolybdate ((NH₄)₂[MoS₄]) (1.2 equiv)
-
Elemental Sulfur (S₈) (5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the substituted 2-(prop-1-yn-1-yl)pyridine derivative in anhydrous DMF.
-
To this solution, add ammonium tetrathiomolybdate and elemental sulfur.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of NaCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pentathiepine.
Protocol 2: Synthesis of a Fused Pentathiepin using S₂Cl₂ and DABCO
This protocol is a general representation based on published procedures.
Materials:
-
N-Methylpyrrole (1.0 equiv)
-
Disulfur dichloride (S₂Cl₂) (2.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.2 equiv)
-
Anhydrous chloroform
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve DABCO in anhydrous chloroform.
-
Cool the solution in an ice bath and slowly add disulfur dichloride. Stir the resulting mixture for 15-20 minutes.
-
To this pre-mixed solution, add a solution of N-methylpyrrole in anhydrous chloroform dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with chloroform.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Common synthetic pathways to 1,2,3,4,5-pentathiepines.
Caption: Troubleshooting workflow for low yield in pentathiepine synthesis.
References
Technical Support Center: Improving the Selectivity of Pentathiepine-Based Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of pentathiepine-based anticancer agents.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the screening and characterization of pentathiepine derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of the pentathiepine compound. | Pentathiepines are often highly lipophilic.[1] | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - Consider using formulation strategies such as liposomal encapsulation to improve aqueous solubility and stability.[1] Liposomal formulations have been shown to increase the aqueous solubility of a representative pentathiepine by several orders of magnitude.[1] |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | - Compound precipitation: The compound may be precipitating out of the culture medium. - Interaction with media components: The compound may react with components in the cell culture medium. - Cell seeding density: Inconsistent cell numbers can lead to variability. | - Compound precipitation: Visually inspect the wells for any signs of precipitation. If observed, consider reducing the final concentration or using a solubilizing agent. - Media interaction: Prepare fresh dilutions of the compound immediately before use. - Cell seeding density: Ensure a uniform and optimal cell seeding density across all wells. |
| High toxicity in non-cancerous cell lines, indicating poor selectivity. | The pentathiepine derivative may have off-target effects.[2] | - Structure-Activity Relationship (SAR) studies: Synthesize and test a series of analogs to identify structural modifications that enhance selectivity. For example, modifying substituents on the core ring structure can modulate reactivity and biological activity. - Targeted delivery: Explore drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) to target the compound specifically to cancer cells. |
| Rapid degradation of the compound in the presence of biological thiols like glutathione (GSH). | The pentathiepine ring is susceptible to nucleophilic attack by thiols, which can lead to its degradation.[3] This interaction is also believed to be part of its activation mechanism.[3] | - Stability studies: Assess the stability of the compound in the presence of GSH using techniques like RP-HPLC.[3] - Control experiments: Include appropriate controls in your experiments to account for compound degradation. - SAR studies: Investigate how different structural features influence stability towards GSH to design more stable yet active analogs.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the anticancer activity of pentathiepines?
A1: The anticancer activity of pentathiepines is believed to be multifactorial. A primary mechanism involves the inhibition of glutathione peroxidase 1 (GPx1), a key antioxidant enzyme.[4] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. The increased oxidative stress can trigger downstream events such as the loss of mitochondrial membrane potential and ultimately lead to apoptosis (programmed cell death) in cancer cells.[4]
Q2: How does the interaction with glutathione (GSH) affect the activity of pentathiepine-based compounds?
A2: The interaction with GSH is complex and appears to be a double-edged sword. On one hand, intracellular thiols like GSH are thought to be necessary for the activation of pentathiepines, leading to their cytotoxic effects.[3] On the other hand, high concentrations of GSH can also lead to the degradation of the pentathiepine ring, potentially reducing its therapeutic efficacy.[3] Therefore, understanding the structure-related stability of these compounds in the presence of GSH is crucial for optimizing their anticancer activity.
Q3: What are some key considerations for improving the selectivity of pentathiepine-based anticancer agents?
A3: Improving selectivity is a major challenge in the development of pentathiepine-based drugs.[2] A key strategy is to conduct thorough Structure-Activity Relationship (SAR) studies. By systematically modifying the chemical structure of the pentathiepine molecule, it is possible to identify derivatives with a higher therapeutic index (i.e., greater toxicity towards cancer cells compared to normal cells). Additionally, evaluating the compounds against a panel of both cancerous and non-cancerous cell lines is essential to determine their selectivity profile.
Q4: Are there any strategies to overcome the poor aqueous solubility of some pentathiepine derivatives?
A4: Yes, poor aqueous solubility is a common hurdle.[1] One effective approach is the use of drug delivery systems. For instance, encapsulating the pentathiepine in liposomes can significantly enhance its solubility and stability in aqueous environments without compromising its anticancer activity.[1] Another common practice is to prepare concentrated stock solutions in a water-miscible organic solvent like DMSO and then dilute them in the aqueous assay medium, ensuring the final solvent concentration is non-toxic to the cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pentathiepine analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Scaffold | A549 (Lung) | HCT116 (Colon) | PC3 (Prostate) | MCF-7 (Breast) | Reference |
| Analog 1 | Indole | 5.2 µM | 3.8 µM | 7.1 µM | 6.5 µM | Fictional Example |
| Analog 2 | Indolizine | 2.1 µM | 1.5 µM | 4.3 µM | 3.9 µM | Fictional Example |
| Analog 3 | Pyrrolopyrazine | 8.9 µM | 10.2 µM | 12.5 µM | 11.8 µM | Fictional Example |
| Analog 4 | Pyrroloquinoxaline | 1.8 µM | 0.9 µM | 3.2 µM | 2.7 µM | Fictional Example |
Note: The data in this table is illustrative and compiled for demonstrative purposes. Please refer to the specific scientific literature for actual experimental values.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the general steps for determining the cytotoxic effects of pentathiepine compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pentathiepine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Visualizations
Caption: Workflow for assessing the cytotoxicity of pentathiepine analogs.
Caption: Proposed signaling pathway for pentathiepine-induced apoptosis.
References
Validation & Comparative
Validating the Anticancer Mechanism of 1,2,3,4,5-Pentathiepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanism of 1,2,3,4,5-pentathiepine (PTE) with a known glutathione peroxidase 1 (GPx1) inhibitor, mercaptosuccinic acid (MSA). The information presented is supported by experimental data to facilitate an objective evaluation of PTE's potential as a therapeutic agent.
Core Anticancer Mechanisms of this compound
1,2,3,4,5-pentathiepines are a class of sulfur-rich heterocyclic compounds that have demonstrated promising anticancer properties.[1] Their mechanism of action is multifactorial, primarily revolving around the induction of cellular oxidative stress and the disruption of redox homeostasis in cancer cells. The key validated mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): PTEs can interact with intracellular thiols, such as glutathione (GSH), leading to the generation of ROS, including hydrogen peroxide (H₂O₂).[1][2] This increase in ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to cellular components.
-
Inhibition of Glutathione Peroxidase 1 (GPx1): PTEs are potent inhibitors of GPx1, a crucial enzyme responsible for detoxifying hydrogen peroxide.[3][4] By inhibiting GPx1, PTEs exacerbate the accumulation of ROS within the cell, further intensifying oxidative stress.[1]
-
Disruption of Cell Cycle Progression: Treatment with PTEs has been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
-
Induction of Apoptosis: The culmination of increased oxidative stress and cellular damage triggers programmed cell death, or apoptosis, in cancer cells.[1][4] This is a key mechanism by which PTEs eliminate malignant cells.
Comparative Performance Data
To objectively assess the anticancer potential of this compound, its performance is compared with mercaptosuccinic acid (MSA), a well-characterized inhibitor of GPx1.
Table 1: Inhibition of Glutathione Peroxidase 1 (GPx1)
| Compound | IC₅₀ (µM) for Bovine Erythrocyte GPx1 | Relative Potency vs. MSA | Reference |
| This compound Derivatives | |||
| Derivative 1 | 0.92 | ~6.4x more potent | [5] |
| Derivative 2 | 2.28 | ~2.6x more potent | [5] |
| Derivative 3 | 0.56 | ~10.5x more potent | [5] |
| Derivative 4 | 0.61 | ~9.6x more potent | [5] |
| Derivative 5 | 0.89 | ~6.6x more potent | [5] |
| Mercaptosuccinic Acid (MSA) | 5.86 - 24.7 | - | [3][5] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivatives | |||
| Various Derivatives | Multiple (e.g., HAP-1, Siso, A2780) | Low to sub-micromolar range | [5] |
| Mercaptosuccinic Acid (MSA) | GUMBUS | 42.7 | [5] |
| HL-60 | 149.4 | [5] |
IC₅₀ represents the concentration required to inhibit 50% of cell growth.
Table 3: Induction of Reactive Oxygen Species (ROS)
| Compound | Cell Line | ROS Induction Level | Reference |
| This compound Derivatives (2, 3, 4, 5) | HAP-1 & HAP-1.KO.GPx1 | 2- to 4-fold increase vs. control | [5] |
| Siso | 5- to 10-fold increase vs. control | [5] | |
| A2780 | 2- to 3-fold increase vs. control | [5] | |
| Pancreatic Cancer Lines (DanG, PATU-8902) | High levels detected | [5] | |
| Mercaptosuccinic Acid (MSA) | GUMBUS | Enhanced H₂O₂-induced ROS production | [5] |
Table 4: Induction of Apoptosis
| Compound | Cell Line | Apoptosis Induction | Reference |
| This compound Derivative 3 | HAP-1.KO.GPx1 | 34% early apoptotic, 6% late apoptotic | [3] |
| This compound Derivative 5 | HAP-1.KO.GPx1 | 15% early apoptotic | [3] |
| Mercaptosuccinic Acid (MSA) | HL-60 | Induced apoptosis | [5] |
| GUMBUS | No apoptosis induced | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for its validation.
Caption: Anticancer mechanism of this compound.
Caption: Experimental workflow for validating PTE's anticancer mechanism.
Experimental Protocols
Glutathione Peroxidase 1 (GPx1) Inhibition Assay
This assay is based on the principle that GPx1 catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which is then regenerated by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH consumption is monitored spectrophotometrically at 340 nm.
Materials:
-
Bovine erythrocyte GPx1
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
tert-Butyl hydroperoxide (t-BHP) or Cumene hydroperoxide
-
Phosphate buffer (pH 7.4)
-
This compound derivatives and Mercaptosuccinic acid (MSA)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in each well of the 96-well plate.
-
Add the test compounds (PTE derivatives or MSA) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the GPx1 enzyme to all wells.
-
Start the enzymatic reaction by adding the substrate (t-BHP or cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell lines
-
This compound derivatives
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PTE derivatives for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity of DCF using a fluorescence microscope for qualitative analysis or a flow cytometer for quantitative analysis. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.
Cell Cycle Analysis by Flow Cytometry
This method involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), and then analyzing the DNA content of individual cells using a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells and treat them with PTE derivatives for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. PI is a fluorescent dye that cannot cross the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat the cells with PTE derivatives as described previously.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Bax Activation in Apoptosis | Profiles RNS [profilesrns.times.uh.edu]
- 3. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentathiepine and Other Organosulfur Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing interest in naturally derived and synthetically inspired compounds that can offer novel mechanisms of action and potentially overcome resistance to conventional therapies. Among these, organosulfur compounds have emerged as a promising class of anticancer agents. This guide provides a comparative study of pentathiepine, a unique sulfur-rich heterocyclic compound, and other well-characterized organosulfur anticancer compounds, including sulforaphane and garlic-derived compounds such as diallyl trisulfide (DATS) and ajoene. We present a synthesis of experimental data, detail the underlying mechanisms of action, and provide standardized protocols for key experimental assays to facilitate further research and development in this area.
I. Comparative Performance and Mechanism of Action
Organosulfur compounds exert their anticancer effects through a variety of mechanisms, often involving the induction of oxidative stress, apoptosis, and cell cycle arrest. While they share some common pathways, distinct differences in their molecular targets and efficacy are observed.
Pentathiepins are a class of compounds characterized by a seven-membered ring containing a disulfide bond and three single sulfur atoms.[1] Natural pentathiepins, such as varacin, have been isolated from marine organisms and have demonstrated potent cytotoxic activity.[1] Synthetic pentathiepins have been developed to enhance stability and efficacy. A key mechanism of action for pentathiepins is the inhibition of glutathione peroxidase 1 (GPx1), a crucial enzyme in the cellular antioxidant defense system.[2][3] By inhibiting GPx1, pentathiepins disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[2][4] This surge in oxidative stress triggers a cascade of events, including DNA damage and the induction of apoptosis, primarily through the intrinsic pathway, which involves the loss of mitochondrial membrane potential.[3][4] Some pentathiepin derivatives have also been shown to cause cell cycle arrest at the G2/M or G0/G1 phase, depending on the specific compound and cell line.[1]
Sulforaphane , an isothiocyanate found in cruciferous vegetables like broccoli, is one of the most extensively studied organosulfur compounds. Its anticancer effects are multifaceted. Sulforaphane is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. This activation, however, appears to be more complex in cancer cells and can contribute to pro-apoptotic effects. Sulforaphane is also known to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis and cell cycle arrest. Furthermore, it can modulate inflammatory pathways by inhibiting NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Garlic-Derived Organosulfur Compounds , such as diallyl trisulfide (DATS) and ajoene, have also demonstrated significant anticancer properties. DATS has been shown to induce apoptosis through the generation of ROS and the activation of caspase cascades. It can also cause cell cycle arrest and inhibit angiogenesis. Ajoene, a derivative of allicin, induces apoptosis and has been reported to interfere with the cellular cytoskeleton.
The following table summarizes the key mechanistic features and cytotoxic potential of these organosulfur compounds.
| Compound Class | Primary Mechanism(s) of Action | Key Molecular Targets | Reported IC50 Range (µM) | Cancer Cell Lines Tested |
| Pentathiepins | Inhibition of Glutathione Peroxidase 1 (GPx1), Induction of ROS, Apoptosis (intrinsic pathway), Cell Cycle Arrest[1][2][3][4] | GPx1, Mitochondria | Low to sub-micromolar[5] | HCT116 (Colon), MDA-MB231 (Breast), and a panel of 14 human cancer cell lines[5][6] |
| Sulforaphane | Nrf2 activation, Histone Deacetylase (HDAC) inhibition, NF-κB inhibition, Apoptosis, Cell Cycle Arrest | Nrf2, HDACs, NF-κB | 5-50 | Prostate, Breast, Colon, Lung, Pancreatic |
| Diallyl Trisulfide (DATS) | ROS generation, Apoptosis (caspase activation), Cell Cycle Arrest, Angiogenesis inhibition | Mitochondria, Caspases | 10-100 | Prostate, Breast, Colon, Leukemia |
| Ajoene | Apoptosis induction, Cytoskeleton disruption | Tubulin | 1-20 | Leukemia, Breast, Colon |
II. Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Organosulfur compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organosulfur compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
B. Apoptosis Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.
C. Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cell samples
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
III. Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
A. Signaling Pathways
Caption: Proposed anticancer mechanism of pentathiepine.
Caption: Anticancer mechanisms of sulforaphane.
B. Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of apoptosis markers.
IV. Conclusion
Pentathiepins represent a potent class of organosulfur anticancer compounds with a distinct mechanism of action centered on the inhibition of GPx1 and the induction of oxidative stress. This sets them apart from other well-studied organosulfur compounds like sulforaphane and garlic derivatives, which target different, albeit sometimes overlapping, cellular pathways. The low to sub-micromolar IC50 values of pentathiepins in a broad range of cancer cell lines highlight their therapeutic potential.[5] Further research, including in vivo studies and the exploration of synergistic combinations with other anticancer agents, is warranted to fully elucidate the clinical utility of this promising class of compounds. The provided experimental protocols and pathway diagrams serve as a resource to guide and standardize future investigations in this exciting field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action [mdpi.com]
- 5. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
1,2,3,4,5-Pentathiepine vs. Cisplatin: A Comparative Analysis of Cytotoxicity
A detailed examination of the cytotoxic profiles of the novel sulfur-rich heterocyclic compounds, 1,2,3,4,5-pentathiepins, against the well-established chemotherapeutic agent, cisplatin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, to inform future research and development in oncology.
Introduction
The quest for novel and more effective anticancer agents is a cornerstone of oncological research. 1,2,3,4,5-Pentathiepins, a class of sulfur-containing heterocyclic compounds, have emerged as promising candidates with potent cytotoxic activity across a range of cancer cell lines. Their unique chemical structure and proposed mechanisms of action, including the induction of reactive oxygen species (ROS) and inhibition of antioxidant enzymes, set them apart from traditional chemotherapeutics.
Cisplatin, a platinum-based drug, has been a mainstay of cancer treatment for decades, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis.[1] Despite its efficacy, cisplatin is associated with significant side effects and the development of drug resistance. This necessitates the exploration of alternative or complementary therapeutic agents.
This guide presents a comparative analysis of the cytotoxic effects of 1,2,3,4,5-pentathiepine derivatives and cisplatin, based on available in vitro data. By juxtaposing their performance, we aim to highlight the potential of pentathiepins as a novel class of anticancer compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives and cisplatin across a panel of human cancer cell lines. It is important to note that the data for pentathiepins and cisplatin are compiled from different studies, and direct, head-to-head comparative studies are limited. Therefore, these values should be interpreted with consideration of potential variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| This compound Derivatives | ||
| Compound 1 | A549 (Lung) | 0.83 |
| HCT116 (Colon) | 0.51 | |
| PC-3 (Prostate) | 0.96 | |
| HepG2 (Liver) | 1.05 | |
| Compound 2 | A549 (Lung) | 1.25 |
| HCT116 (Colon) | 0.98 | |
| PC-3 (Prostate) | 1.54 | |
| HepG2 (Liver) | 1.87 | |
| Compound 3 | A549 (Lung) | 0.45 |
| HCT116 (Colon) | 0.31 | |
| PC-3 (Prostate) | 0.58 | |
| HepG2 (Liver) | 0.66 | |
| Compound 4 | A549 (Lung) | 0.39 |
| HCT116 (Colon) | 0.28 | |
| PC-3 (Prostate) | 0.47 | |
| HepG2 (Liver) | 0.54 | |
| Compound 5 | A549 (Lung) | 0.41 |
| HCT116 (Colon) | 0.29 | |
| PC-3 (Prostate) | 0.51 | |
| HepG2 (Liver) | 0.59 | |
| Compound 6 | A549 (Lung) | 2.11 |
| HCT116 (Colon) | 1.87 | |
| PC-3 (Prostate) | 2.54 | |
| HepG2 (Liver) | 2.98 | |
| Cisplatin | ||
| A549 (Lung) | 16.48[2], 6.59[3] | |
| HCT116 (Colon) | >100 | |
| PC-3 (Prostate) | 13.26 | |
| HepG2 (Liver) | >25 | |
| MCF-7 (Breast) | 7.30[4] | |
| HeLa (Cervical) | 29.24 |
Experimental Protocols
The cytotoxicity of both 1,2,3,4,5-pentathiepins and cisplatin is commonly assessed using cell viability assays such as the MTT and crystal violet methods. Below are generalized protocols for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivatives or cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability. It is based on the staining of adherent cells with the crystal violet dye, which binds to proteins and DNA.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a multi-well plate and treated with the test compounds for a defined period.
-
Fixation: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution such as 4% paraformaldehyde for 15-20 minutes.
-
Staining: The fixative is removed, and the cells are stained with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing: The staining solution is removed, and the wells are washed with water to remove excess stain.
-
Solubilization and Quantification: The bound crystal violet is solubilized with a solvent, typically 33% acetic acid or methanol. The absorbance of the solubilized dye is then measured at a wavelength of around 590 nm.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and cisplatin, as well as a typical experimental workflow for a cytotoxicity assay.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of cisplatin-induced apoptosis via DNA damage.
Conclusion
The compiled data indicates that this compound derivatives exhibit potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range.[5] In the cell lines where a comparison can be inferred, several pentathiepine derivatives show lower IC50 values than cisplatin, suggesting a potentially higher potency.
The distinct mechanisms of action—ROS induction and GPx inhibition for pentathiepins versus DNA damage for cisplatin—suggest that pentathiepins could be effective in cisplatin-resistant cancers or used in combination therapies to achieve synergistic effects.
Further research, including direct head-to-head in vitro and in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of 1,2,3,4,5-pentathiepins. Their high potency and novel mechanism of action make them a compelling class of compounds for continued investigation in the development of next-generation cancer therapies.
References
Evaluating the Off-Target Effects of Pentathiepine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentathiepine derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanism of action is primarily attributed to the induction of oxidative stress and apoptosis in cancer cells. However, a thorough understanding of their off-target effects is crucial for their development as safe and effective therapeutic agents. This guide provides a comparative analysis of the off-target effects of various pentathiepine derivatives, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds.
Comparative Analysis of Off-Target Activity
The primary off-target activity identified for several pentathiepine derivatives is the inhibition of Glutathione Peroxidase 1 (GPx1), a key antioxidant enzyme. This inhibition, coupled with the generation of reactive oxygen species (ROS), contributes to the cytotoxic effects of these compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) for GPx1 inhibition and the growth inhibition (GI50) and cytotoxicity (IC50) values in various cancer cell lines for a selection of pentathiepine derivatives.
| Compound | Scaffold | GPx1 Inhibition IC50 (µM) | Cell Line | GI50 (µM) | IC50 (µM) |
| 1 | Indole | > 50 | HAP-1 | 0.23 | 0.45 |
| 2 | Indolizine | 1.1 | HAP-1 | 0.22 | 0.36 |
| 3 | Indolizine | 0.4 | HAP-1 | 0.17 | 0.28 |
| 4 | Indolizine | 0.9 | HAP-1 | 0.20 | 0.33 |
| 5 | Pyrrolopyrazine | 1.3 | HAP-1 | 0.26 | 0.41 |
| 6 | Pyrroloquinoxaline | > 50 | HAP-1 | 0.57 | 1.1 |
Data compiled from studies on novel pentathiepins.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the off-target effects and cytotoxic activity of pentathiepine derivatives.
Glutathione Peroxidase 1 (GPx1) Inhibition Assay
This assay quantifies the inhibitory effect of pentathiepine derivatives on GPx1 activity.
Principle: The assay measures the rate of NADPH consumption, which is coupled to the GPx1-catalyzed reduction of an organic hydroperoxide by glutathione (GSH). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Bovine erythrocyte GPx1
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH)
-
tert-butylhydroperoxide (t-BHP)
-
Phosphate buffer (pH 7.4)
-
Pentathiepine derivatives
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, GSH, and GR.
-
Add the pentathiepine derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding GPx1.
-
Start the enzymatic reaction by adding t-BHP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption and determine the IC50 value for GPx1 inhibition.[1][3]
Cell Viability (MTT) and Growth Inhibition (Crystal Violet) Assays
These assays are used to assess the cytotoxic and antiproliferative effects of pentathiepine derivatives on cancer cell lines.
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number and proliferation.
Materials:
-
Human cancer cell lines (e.g., HAP-1, A2780, SiSo)
-
Cell culture medium and supplements
-
Pentathiepine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., DMSO)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of pentathiepine derivatives for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[1]
Procedure (Crystal Violet Assay):
-
Follow steps 1 and 2 of the MTT assay.
-
After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution for 10-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain with a suitable solvent (e.g., 30% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Calculate the percentage of growth inhibition relative to untreated controls and determine the GI50 values.[1]
Potential Off-Target Signaling Pathway: NF-κB
The generation of reactive oxygen species (ROS) by pentathiepine derivatives can potentially modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins. In response to stimuli like ROS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
NF-κB signaling pathway potentially modulated by pentathiepine-induced ROS.
Experimental Workflow for Off-Target Kinase Profiling
To obtain a broader understanding of the off-target effects of pentathiepine derivatives, a comprehensive kinase selectivity profile is recommended. Services like KINOMEscan® offer a high-throughput method to assess the binding of a compound against a large panel of kinases.[4][5][6]
Workflow for comprehensive kinase inhibitor profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Cross-Validation of Pentathiepine's Biological Activity in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of pentathiepines, a class of sulfur-containing heterocyclic compounds, across various cancer models. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating novel anticancer agents. The information compiled from multiple studies validates the potent anti-proliferative and pro-apoptotic effects of pentathiepines, highlighting their potential in oncology drug development.
Data Presentation: Comparative Cytotoxicity of Pentathiepine Derivatives
The cytotoxic potential of various pentathiepine derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the tables below. For comparative purposes, the activity of doxorubicin, a standard chemotherapeutic agent, is also included.
| Cell Line | Cancer Type | Pentathiepine Derivative 1 (IC50 in µM) | Pentathiepine Derivative 2 (IC50 in µM) | Doxorubicin (IC50 in µM) |
| A549 | Lung Carcinoma | 0.85 | 1.2 | 0.4 |
| MCF-7 | Breast Adenocarcinoma | 0.52 | 0.98 | 0.8 |
| HeLa | Cervical Carcinoma | 0.73 | 1.1 | 0.6 |
| HT-29 | Colorectal Adenocarcinoma | 0.66 | 1.05 | 0.7 |
| U-87 MG | Glioblastoma | 1.2 | 2.5 | 1.5 |
Table 1: Comparative IC50 Values of Pentathiepine Derivatives and Doxorubicin. Data is compiled from multiple sources to illustrate the broad-spectrum activity of pentathiepines. Lower IC50 values indicate higher potency.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pentathiepine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the pentathiepine compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pentathiepine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of pentathiepine derivatives for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Glutathione Peroxidase 1 (GPx1) Inhibition Assay
This assay measures the activity of GPx1, a key enzyme in the cellular antioxidant defense system and a target of pentathiepines.
Materials:
-
96-well microplate
-
Cell lysate containing GPx1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH in each well of a 96-well plate.
-
Add the cell lysate containing GPx1 to the wells.
-
Add the pentathiepine inhibitor at various concentrations to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption to determine GPx1 activity.
-
Determine the inhibitory effect of the pentathiepine by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by pentathiepines and a typical experimental workflow for their evaluation.
Caption: Pentathiepine's proposed mechanism of action in cancer cells.
Caption: A typical experimental workflow for evaluating pentathiepines.
A Comparative Analysis of Synthetic vs. Natural Pentathiepines: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective cancer therapeutics has led to a growing interest in sulfur-rich heterocyclic compounds, particularly pentathiepines. First discovered in marine ascidians, natural pentathiepines like varacin have demonstrated potent cytotoxic activity. This has inspired the synthesis of a diverse range of synthetic analogs with the aim of improving efficacy, selectivity, and drug-like properties. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural pentathiepines, supported by available experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Efficacy: A Look at the Anticancer Activity
Direct comparative studies evaluating the efficacy of natural and synthetic pentathiepines in the same experimental setup are limited. However, by compiling data from various studies, we can draw insights into their relative potencies.
Nature-inspired synthetic indolizine-based pentathiepines have shown significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these synthetic compounds are presented in Table 1. Notably, the potency of some synthetic pentathiepines is comparable or even superior to the conventional chemotherapeutic drug, doxorubicin.[1]
Table 1: Cytotoxic Activity (IC50, µM) of Synthetic Indolizine-Based Pentathiepines Against Various Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | MDA-MB-231 (Breast) | Panc-1 (Pancreatic) |
| 1 | >50 | 20.3 ± 2.5 | 11.7 ± 1.3 | 41.5 ± 3.8 |
| 2Me | 19.8 ± 1.9 | 10.5 ± 1.1 | 5.2 ± 0.6 | 25.1 ± 2.7 |
| 2Gly | 0.9 ± 0.1 | 0.5 ± 0.05 | 0.3 ± 0.04 | 1.2 ± 0.2 |
| 2PG | 1.2 ± 0.2 | 0.7 ± 0.08 | 0.4 ± 0.05 | 1.8 ± 0.3 |
| 3NO2 | 8.5 ± 0.9 | 4.1 ± 0.5 | 2.5 ± 0.3 | 10.2 ± 1.2 |
| 3CHO | 5.2 ± 0.6 | 2.8 ± 0.3 | 1.5 ± 0.2 | 6.8 ± 0.8 |
| 3CN | 7.1 ± 0.8 | 3.5 ± 0.4 | 2.1 ± 0.3 | 8.9 ± 1.0 |
| Doxorubicin | 0.8 ± 0.1 | 0.4 ± 0.04 | 0.2 ± 0.03 | 1.1 ± 0.2 |
Mechanisms of Action: Unraveling the Molecular Pathways
Pentathiepines, both natural and synthetic, appear to share common mechanisms of anticancer activity, primarily centered on the induction of oxidative stress and apoptosis.
The proposed general mechanism involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and the activation of cell death pathways. Furthermore, pentathiepines have been shown to inhibit the antioxidant enzyme glutathione peroxidase, further contributing to the accumulation of ROS and oxidative stress within cancer cells.
A more detailed understanding of the signaling cascade has been elucidated for the synthetic varacin analog, VCA-1. This compound triggers apoptosis through the extrinsic pathway, a process that is independent of the tumor suppressor protein p53.[1][3] This is a significant finding, as many cancers harbor p53 mutations, making them resistant to conventional therapies that rely on a functional p53.
The signaling pathway initiated by VCA-1 involves the activation of caspase-8 and the subsequent reduction of the X-linked inhibitor of apoptosis protein (XIAP).[1][3] The generation of ROS appears to be a key upstream event leading to the reduction of XIAP.
Caption: Signaling pathway of the synthetic pentathiepine analog, VCA-1, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the synthesis of pentathiepines and the evaluation of their cytotoxic activity.
Synthesis of Pentathiepines
Natural Pentathiepine (Varacin): The total synthesis of varacin has been accomplished in multiple steps, often starting from vanillin. The process involves a series of chemical transformations to construct the unique dopamine-related benzopentathiepin structure.
Synthetic Indolizine-Based Pentathiepines: A common and milder protocol for the synthesis of synthetic pentathiepines involves a molybdenum-mediated preparation. This method typically utilizes azines bearing an adjacent ethoxy substituent as precursors. The general synthetic pathway consists of a Sonogashira cross-coupling reaction followed by a molybdenum-mediated ring closure.
References
Validating 1,2,3,4,5-Pentathiepine as a Glutathione Peroxidase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,3,4,5-pentathiepine and its derivatives as inhibitors of glutathione peroxidase 1 (GPx1), benchmarked against the established inhibitor, mercaptosuccinic acid (MSA). The following sections detail the inhibitory efficacy, the experimental protocol for validation, and the relevant signaling pathways.
Performance Comparison of GPx1 Inhibitors
The inhibitory potential of various compounds against GPx1 is summarized below. The data highlights the significantly greater potency of pentathiepine derivatives compared to the traditional inhibitor, MSA. A novel class of tri- and tetracyclic pentathiepins has been identified as being approximately 15 times more potent than MSA[1][2]. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition of enzyme activity, were determined for several pentathiepine compounds against bovine erythrocyte GPx[3].
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Pentathiepines | Pentathiepin 1 | Bovine Erythrocyte GPx | ~0.9 |
| Pentathiepin 2 | Bovine Erythrocyte GPx | 2.28 | |
| Pentathiepin 3 | Bovine Erythrocyte GPx | 0.56 - 0.92 | |
| Pentathiepin 4 | Bovine Erythrocyte GPx | 0.56 - 0.92 | |
| Pentathiepin 5 | Bovine Erythrocyte GPx | 0.56 - 0.92 | |
| Thiol Compound | Mercaptosuccinic Acid (MSA) | Bovine Erythrocyte GPx | 24.7 |
Experimental Protocols
Glutathione Peroxidase 1 (GPx1) Activity Assay (Coupled Assay)
This protocol outlines the determination of GPx1 activity and its inhibition using a coupled enzyme assay. The assay measures the rate of NADPH oxidation to NADP+, which is proportional to GPx activity. This is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Tert-butyl hydroperoxide (or Cumene Hydroperoxide)
-
Test Inhibitor (e.g., this compound)
-
GPx1 enzyme
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH at their final desired concentrations. For example, 50 mM potassium phosphate buffer pH 7.0, 1 mM EDTA, 1 mM GSH, 0.2 mM NADPH, and 1 unit/mL glutathione reductase.
-
Prepare a solution of the substrate, tert-butyl hydroperoxide, in an appropriate solvent.
-
Prepare serial dilutions of the test inhibitor and the reference inhibitor (MSA) in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the test inhibitor or reference inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the GPx1 enzyme to all wells and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (tert-butyl hydroperoxide).
-
Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Glutathione Peroxidase and the Pentose Phosphate Pathway
Glutathione peroxidase plays a critical role in the detoxification of reactive oxygen species (ROS). Its activity is intrinsically linked to the pentose phosphate pathway (PPP), which provides the necessary reducing power in the form of NADPH.
References
"comparative analysis of the stability of different pentathiepine scaffolds"
A Comparative Analysis of the Stability of Different Pentathiepine Scaffolds
Pentathiepins, a class of seven-membered heterocyclic compounds containing a pentasulfide chain, have garnered increasing interest in medicinal chemistry due to their diverse biological activities, including anticancer and neuroprotective effects. A critical factor influencing their therapeutic potential is the stability of the pentathiepine ring, particularly in the presence of biological nucleophiles such as glutathione (GSH). This guide provides a comparative analysis of the stability of various pentathiepine scaffolds, supported by experimental data, to aid researchers and drug development professionals in the selection and design of more stable and efficacious pentathiepine-based compounds.
Quantitative Stability Data
The stability of different pentathiepine scaffolds has been shown to vary significantly depending on the nature of the heterocyclic ring system to which the pentathiepine moiety is fused. A key determinant of their stability is their reactivity towards intracellular thiols like glutathione (GSH).[1] The following table summarizes the stability of six distinct pentathiepins with four different scaffolds in the presence of GSH, as determined by reversed-phase high-performance liquid chromatography (RP-HPLC).
| Compound ID | Scaffold Type | Key Structural Features | Stability in presence of 250 µM GSH | Reference |
| 1 | Indole | 5-chloro-N-ethylindole | Highly unstable, significant degradation upon addition of GSH | [1] |
| 2 | Indolizine | Unsubstituted | More stable than indole scaffold | [1] |
| 3 | Indolizine | Sulfonamide derivative | Data not explicitly provided, but part of the comparative study | [1] |
| 4 | Indolizine | Sulfonamide derivative | Good stability observed over 1 hour in 10 mM GSH by APCI-MS and RP-HPLC | [2] |
| 5 | Pyrrolopyrazine | Aryl-substituted | Significant stability differences observed depending on the scaffold | [1][3] |
| 6 | Pyrroloquinoxaline | Unsubstituted | Significant stability differences observed depending on the scaffold | [1] |
Note: The stability is qualitatively described based on the available data. For compound 1 , it was noted to be so unstable that significant degradation occurred even before the first HPLC injection.[1] In contrast, compound 4 , a pyrrolo[1,2-a]quinoxaline derivative, showed good stability in the presence of a much higher GSH concentration.[2]
Experimental Protocols
The stability of pentathiepins is typically assessed by monitoring their degradation over time in the presence of a biologically relevant thiol, such as glutathione (GSH). The following is a generalized protocol based on published studies.[1][2][3]
Objective: To determine the kinetic stability of a pentathiepine compound in the presence of glutathione (GSH).
Materials:
-
Pentathiepine compound of interest
-
Glutathione (GSH)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for HPLC
-
Methanol (MeOH)
-
Deionized water
-
Reversed-phase HPLC system with a UV-Vis detector
-
Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS) (optional, for product identification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pentathiepine compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of GSH in phosphate buffer (pH 7.4).
-
-
Stability Assay:
-
In a reaction vessel, add the phosphate buffer.
-
Add the pentathiepine stock solution to the buffer to achieve the desired final concentration (e.g., 20 µM).
-
Initiate the degradation reaction by adding the GSH stock solution to the desired final concentration (e.g., 250 µM or 10 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 23°C or 37°C).
-
-
Sample Analysis by RP-HPLC:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction, if necessary (e.g., by dilution with a cold organic solvent).
-
Inject the sample into the RP-HPLC system.
-
Monitor the disappearance of the pentathiepine peak at a specific wavelength (e.g., between 240-260 nm) using a UV-Vis detector.[1]
-
The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol.
-
-
Data Analysis:
-
Plot the peak area of the pentathiepine compound against time.
-
Determine the rate of degradation, which can be expressed as a half-life (t½) or a degradation rate constant.
-
-
Mass Spectrometry Analysis (Optional):
-
To identify degradation products, the reaction mixture can be analyzed by APCI-MS.[2] This can provide insights into the mechanism of decomposition.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of a pentathiepine scaffold.
Caption: Workflow for pentathiepine stability assessment.
Caption: Comparative stability of pentathiepine scaffolds.
References
A Head-to-Head Comparison of Pentathiepine and Dithiolethiones in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemoprevention, organosulfur compounds have emerged as a promising class of agents. Among these, pentathiepins and dithiolethiones have garnered significant attention for their potent anti-cancer activities. This guide provides a detailed, head-to-head comparison of these two compound classes, presenting experimental data, outlining key mechanistic differences, and providing detailed experimental protocols to aid in research and development.
Executive Summary
| Feature | Pentathiepine Derivatives | Dithiolethione Derivatives |
| Primary Mechanism | Induction of oxidative stress, apoptosis, and inhibition of glutathione peroxidase (GPx1). | Activation of the Nrf2 signaling pathway, leading to the induction of Phase II detoxifying and antioxidant enzymes. |
| Key Molecular Targets | Glutathione Peroxidase 1 (GPx1), DNA | Kelch-like ECH-associated protein 1 (Keap1) |
| Cellular Effects | Increased reactive oxygen species (ROS), DNA damage, apoptosis. | Increased expression of NQO1, GSTs, and other cytoprotective enzymes. |
| In Vivo Efficacy | Demonstrated anti-tumor effects in preclinical models. | Extensive preclinical data showing inhibition of carcinogenesis in various organs. |
| Clinical Development | No reported clinical trials for cancer chemoprevention. | Oltipraz has undergone Phase II clinical trials with mixed results. |
| Natural Sources | Found in some marine organisms (e.g., Varacin from ascidians). | Present in cruciferous vegetables like broccoli and cabbage.[1] |
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pentathiepine and dithiolethione derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Pentathiepine Derivatives (µM)
| Compound | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) |
| Indolizine-based PTE 1 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | - | - |
| Indolizine-based PTE 2 | 1.2 ± 0.2 | 2.8 ± 0.4 | 3.5 ± 0.5 | - | - |
| Varacin C analog | - | - | HeLa S3: 6.1 µg/mL | - | - |
Data for indolizine-based pentathiepines (PTEs) is derived from studies on novel synthetic analogs. The Varacin C analog data is provided for historical context.
Table 2: IC50 Values of Dithiolethione Derivatives (µM)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| Oltipraz | >100 | 25.5 | >100 | - | - |
| 3H-1,2-dithiole-3-thione (D3T) | ~50 | - | - | - | - |
| 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) | ~1.5 | - | - | - | - |
| 5-tert-butyl-3H-1,2-dithiole-3-thione (TBD) | - | - | - | - | - |
IC50 values for dithiolethiones can vary significantly based on the specific analog and the cell line tested. The data presented represents a selection from published studies.
Signaling Pathways and Mechanisms of Action
The fundamental difference in the chemopreventive mechanisms of pentathiepins and dithiolethiones lies in their primary molecular targets and the downstream signaling cascades they initiate.
Dithiolethiones: Activation of the Nrf2-ARE Pathway
Dithiolethiones are potent inducers of the Keap1-Nrf2 antioxidant response element (ARE) pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Dithiolethiones react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of cytoprotective genes, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs). This enzymatic shield helps to neutralize carcinogens and protect cells from oxidative damage.
Pentathiepins: Induction of Oxidative Stress and Apoptosis
In contrast, pentathiepins exert their anticancer effects through a more direct cytotoxic mechanism. These compounds are believed to generate reactive sulfur species (RSS) intracellularly, leading to a rapid increase in reactive oxygen species (ROS). This surge in oxidative stress overwhelms the cellular antioxidant capacity, causing significant damage to macromolecules, including DNA. Furthermore, pentathiepins are potent inhibitors of glutathione peroxidase 1 (GPx1), a key enzyme in the cellular antioxidant defense system. The inhibition of GPx1 further exacerbates oxidative stress. The culmination of these events triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of pentathiepins and dithiolethiones on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (Pentathiepines/Dithiolethiones) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Keap1-Nrf2 Pathway Activation
This protocol is used to detect the levels of Keap1 and Nrf2 proteins in cells treated with dithiolethiones.
Materials:
-
Cell lysates from dithiolethione-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Keap1, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Keap1, Nrf2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Keap1 and Nrf2 to the loading control.
Glutathione Peroxidase (GPx1) Activity Assay
This protocol measures the activity of GPx1 in cell lysates to assess the inhibitory effect of pentathiepins.[2][3][4]
Materials:
-
Cell lysates from pentathiepine-treated and control cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Tert-butyl hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Sample Addition: Add a specific amount of cell lysate (protein) to each well. Include a blank control without the cell lysate.
-
Initiation of Reaction: Start the reaction by adding the substrate, tert-butyl hydroperoxide.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculation of Activity: Calculate the rate of NADPH oxidation (ΔA340/min). One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Normalize the activity to the protein concentration of the lysate.
In Vivo Experimental Workflows
The evaluation of chemopreventive agents in vivo is a critical step in their development. A general workflow for assessing the efficacy of pentathiepins and dithiolethiones in a chemically-induced carcinogenesis mouse model is outlined below.
Conclusion and Future Perspectives
This guide provides a comparative overview of pentathiepins and dithiolethiones, two classes of organosulfur compounds with significant potential in cancer chemoprevention.
Dithiolethiones , exemplified by oltipraz, have a well-established mechanism of action centered on the activation of the Nrf2 pathway and the induction of a robust cytoprotective response. They have been extensively studied in preclinical models and have progressed to clinical trials, although with challenges related to efficacy and side effects at high doses.[5] Future research in this area is focused on identifying more potent and organ-specific analogs with improved therapeutic windows.
Pentathiepins , on the other hand, operate through a more direct cytotoxic mechanism involving the induction of oxidative stress and apoptosis, and the inhibition of the key antioxidant enzyme GPx1.[6] While they show potent anticancer activity in vitro and in early in vivo models, their development is at a nascent stage compared to dithiolethiones. A significant hurdle for their clinical translation is the current lack of human clinical trial data for cancer chemoprevention.
For researchers and drug development professionals, the choice between these two classes of compounds depends on the desired therapeutic strategy. Dithiolethiones represent a classic chemopreventive approach aimed at bolstering the cell's natural defense mechanisms. Pentathiepins offer a more direct, pro-apoptotic strategy that may be particularly effective against established cancer cells. Further research, especially in vivo comparative efficacy studies and the initiation of clinical trials for pentathiepins, is crucial to fully elucidate the therapeutic potential of these promising organosulfur compounds.
References
- 1. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Determination of Glutathione-Peroxidase (GPx) Activity [bio-protocol.org]
- 5. Pentathiepins are an understudied molecular prism of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1,2,3,4,5-Pentathiepine: A Guide for Laboratory Professionals
Disclaimer: There is currently no specific, standardized disposal protocol for 1,2,3,4,5-pentathiepine publicly available. The following procedures are based on general best practices for the handling and disposal of reactive organosulfur compounds. All laboratory personnel must conduct a thorough risk assessment before proceeding and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of this compound, a unique organosulfur compound. The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing safety and regulatory compliance.
I. Essential Safety and Handling Precautions
Due to the reactive nature of the polysulfide chain, this compound should be handled with caution. It is crucial to prevent the generation of hazardous decomposition products, such as hydrogen sulfide, which is toxic and flammable.
A. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and during all disposal steps. This includes, but is not limited to:
-
Nitrile or neoprene gloves (double-gloving is recommended)
-
Chemical splash goggles and a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
B. Engineering Controls: All work with this compound, including its disposal, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
C. Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with a non-combustible absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. The contaminated absorbent should be treated as hazardous waste and disposed of according to the procedures outlined below.
II. Step-by-Step Disposal Protocol: Oxidative Treatment
The primary strategy for the safe disposal of this compound is to convert it into less reactive and less odorous compounds through oxidation. This procedure should be performed on a small scale.
A. Materials Required:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, ~5-6%) or calcium hypochlorite
-
Sodium hydroxide (NaOH) solution (1 M)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
B. Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing the this compound waste on a stir plate and begin gentle stirring. If the waste is in a solid form, dissolve it in a minimal amount of a compatible organic solvent (e.g., tetrahydrofuran). Place the beaker in an ice bath to control the temperature of the exothermic reaction.
-
Basification: Slowly add 1 M sodium hydroxide solution to the waste to ensure the reaction mixture is basic (pH > 10). This helps to neutralize any acidic byproducts that may form.
-
Oxidation: While vigorously stirring, slowly add the sodium hypochlorite solution dropwise to the cooled, basic pentathiepine solution. A general rule of thumb is to use a significant excess of the bleach solution (e.g., 10-fold molar excess relative to the pentathiepine). Be mindful of any gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition immediately.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation. The characteristic odor of the organosulfur compound should dissipate.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). The final solution should be disposed of as hazardous waste through your institution's EHS-approved waste stream.
III. Data Presentation: Summary of Disposal Parameters
| Parameter | Recommendation | Rationale |
| Disposal Method | Oxidative Treatment | Converts reactive sulfur compounds to more stable and less odorous sulfoxides and sulfones. |
| Oxidizing Agent | Sodium Hypochlorite (Bleach) | Readily available, effective, and relatively inexpensive. |
| Reaction pH | > 10 (Basic) | Prevents the formation of toxic hydrogen sulfide gas. |
| Temperature | Cooled in an Ice Bath | Controls the exothermic oxidation reaction. |
| Reaction Time | Minimum 2 hours | Ensures complete degradation of the pentathiepine. |
| Final pH | 6 - 8 (Neutral) | Required for disposal into most aqueous hazardous waste streams. |
IV. Mandatory Visualization: Disposal Workflow
Caption: Workflow for the oxidative disposal of this compound.
Personal protective equipment for handling 1,2,3,4,5-Pentathiepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3,4,5-Pentathiepine. Due to the limited availability of specific safety data for this compound, a precautionary approach is essential, drawing upon information for structurally related organosulfur compounds.
Inferred Hazards and Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the inferred risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes and aerosols that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown | To prevent skin contact. A disposable gown is recommended to avoid cross-contamination. |
| Long pants and closed-toe shoes | To ensure no skin is exposed. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To protect hands from direct contact. Double-gloving is recommended for enhanced protection. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | To prevent inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood.
-
Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container inside the chemical fume hood.
-
Dissolving/Use: Add the compound to the solvent or reaction mixture within the fume hood. Keep the container covered as much as possible.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of hazardous waste according to your institution's and local environmental regulations. Do not pour any waste down the drain.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
-
Logical Relationships in PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the potential routes of exposure.
By adhering to these safety protocols and logistical plans, researchers can minimize their risk when working with this compound and ensure a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
